Methyl-4-oxo-4-phenyl-2-butenoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-4-oxo-4-phenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEGOHIZLROWAT-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14274-07-8 | |
| Record name | NSC49218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl-4-oxo-4-phenyl-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl-4-oxo-4-phenyl-2-butenoate, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for the key reactions cited. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and experimental workflows.
Introduction
This compound, with the chemical formula C₁₁H₁₀O₃, is a key building block in organic synthesis.[1] Its structure, featuring a reactive α,β-unsaturated ketone system and an ester functional group, makes it a versatile precursor for a variety of more complex molecules. This guide will explore the most common and effective methods for its preparation, providing the necessary details for laboratory-scale synthesis and process development.
Core Synthesis Pathways
There are three primary routes for the synthesis of this compound:
-
Esterification of (E)-4-oxo-4-phenyl-2-butenoic acid: This is a straightforward and widely used method that starts from the corresponding carboxylic acid.
-
One-Pot Friedel-Crafts Acylation and Esterification: An efficient, atom-economical approach that is particularly suited for industrial-scale production.
-
Two-Step Synthesis via Aldol Condensation: This pathway involves the initial formation of the carbon-carbon bond through an aldol condensation, followed by esterification.
Pathway 1: Esterification of (E)-4-oxo-4-phenyl-2-butenoic Acid
This pathway is a classic and reliable method for the synthesis of this compound. It involves the direct conversion of the carboxylic acid precursor, (E)-4-oxo-4-phenyl-2-butenoic acid (also known as trans-3-benzoylacrylic acid), to its methyl ester.
Experimental Protocol: Fischer-Speier Esterification
The Fischer-Speier esterification is a common acid-catalyzed esterification method.[2]
Materials:
-
(E)-4-oxo-4-phenyl-2-butenoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of (E)-4-oxo-4-phenyl-2-butenoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents, serving as both reactant and solvent) in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Pathway 2: One-Pot Friedel-Crafts Acylation and Esterification
This modern approach allows for the direct synthesis of this compound from simple starting materials in a single step, making it an attractive option for large-scale synthesis.[5]
Experimental Protocol: One-Pot Synthesis
This protocol is based on a patented industrial process.[5]
Materials:
-
Benzene
-
Maleic anhydride
-
Dimethyl sulfate (or another methylating agent)
-
Aluminum chloride (AlCl₃) (or another Lewis acid catalyst)
-
Anhydrous dichloromethane (or another suitable solvent)
-
Hydrochloric acid (1N)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of maleic anhydride (1.0 equivalent) and benzene (1.0 equivalent) in dichloromethane.
-
Add the benzene-maleic anhydride solution dropwise to the aluminum chloride suspension while maintaining the temperature between 0-5 °C.
-
After the addition is complete, add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Pathway 3: Two-Step Synthesis via Aldol Condensation
This pathway offers a versatile route to the target molecule, starting from readily available ketones and glyoxylic acid. The initial aldol condensation can often be promoted by microwave irradiation to reduce reaction times.[6][7]
Experimental Protocol
Step 1: Microwave-Assisted Aldol Condensation [6]
Materials:
-
Acetophenone
-
Glyoxylic acid monohydrate
-
p-Toluenesulfonic acid (TsOH) monohydrate
-
Dioxane
-
Microwave reactor vials
-
Standard laboratory glassware
Procedure:
-
In a microwave vial, combine acetophenone (1.0 equivalent), glyoxylic acid monohydrate (3.0 equivalents), and p-toluenesulfonic acid monohydrate (1.0 equivalent) in dioxane.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 1-2 hours).
-
After cooling, remove the solvent under vacuum.
-
The crude (E)-4-oxo-4-phenyl-2-butenoic acid can be purified by recrystallization or used directly in the next step.
Step 2: Esterification
The (E)-4-oxo-4-phenyl-2-butenoic acid obtained from Step 1 can be esterified using the Fischer-Speier method as described in Pathway 1.
Quantitative Data Summary
| Pathway | Key Reaction Steps | Starting Materials | Reagents & Catalysts | Typical Reaction Conditions | Typical Yield | Purity |
| 1 | Fischer Esterification | (E)-4-oxo-4-phenyl-2-butenoic acid, Methanol | H₂SO₄ (catalytic) | Reflux, 2-4 h | >90% | High after purification |
| 2 | One-Pot Friedel-Crafts | Benzene, Maleic anhydride | AlCl₃, Dimethyl sulfate | 0°C to RT, 2-4 h | Good to Excellent | High after purification |
| 3 | Aldol Condensation & Esterification | Acetophenone, Glyoxylic acid | TsOH, then MeOH/H₂SO₄ | Microwave (100-120°C, 1-2 h), then Reflux | Moderate to Good (over 2 steps) | High after purification |
Yields and purity are dependent on the specific reaction conditions and purification methods employed.
Conclusion
The synthesis of this compound can be achieved through several effective pathways. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available. The esterification of the pre-synthesized carboxylic acid is a reliable laboratory-scale method. The one-pot Friedel-Crafts reaction offers an efficient route for larger-scale production. The two-step aldol condensation approach provides flexibility in the synthesis of analogues by varying the starting ketone. The detailed protocols and comparative data in this guide are intended to assist researchers and drug development professionals in the successful synthesis of this important chemical intermediate.
References
- 1. This compound | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. EP1505054A1 - Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative - Google Patents [patents.google.com]
- 6. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05539A [pubs.rsc.org]
- 7. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl-4-oxo-4-phenyl-2-butenoate (CAS 14274-07-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl-4-oxo-4-phenyl-2-butenoate (CAS 14274-07-8), a compound with significant potential in antibacterial drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, summarizes its spectral data, and elucidates its mechanism of action as an inhibitor of the menaquinone biosynthesis pathway in Staphylococcus aureus, including methicillin-resistant strains (MRSA). The information is presented through structured tables and a detailed signaling pathway diagram to facilitate understanding and further research.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C₁₁H₁₀O₃.[1][2] It is also known by synonyms such as (E)-4-oxo-4-phenyl-2-butenoic acid methyl ester and methyl (E)-4-oxo-4-phenylbut-2-enoate.[2]
| Property | Value | Reference |
| CAS Number | 14274-07-8 | [2] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |
| Molecular Weight | 190.19 g/mol | [2] |
| Melting Point | 199-201 °C | [3] |
| Boiling Point | 191 °C at 40 Torr | [3] |
| IUPAC Name | methyl (E)-4-oxo-4-phenylbut-2-enoate | [2] |
Synthesis
Experimental Protocol: Esterification of (E)-4-Oxo-4-phenylbut-2-enoic acid
This protocol describes the synthesis of this compound via the esterification of (E)-4-oxo-4-phenylbut-2-enoic acid. This method is adapted from procedures for similar esterification reactions.[4]
Materials:
-
(E)-4-Oxo-4-phenylbut-2-enoic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (E)-4-oxo-4-phenylbut-2-enoic acid (1 equivalent) in an excess of methanol.
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield this compound as a solid.
Synthesis Workflow
Spectral Data
The structural confirmation of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | Data available on PubChem.[2] |
| ¹³C NMR | Data available on PubChem.[2] |
| FT-IR | Data available in the Aldrich FT-IR Collection.[5] |
| Mass Spectrometry | GC-MS data available on PubChem.[2] |
Biological Activity and Mechanism of Action
Anti-MRSA Activity
This compound and its derivatives have demonstrated significant antibacterial activity against both drug-sensitive and resistant strains of Staphylococcus aureus, including MRSA.[6] Minimum Inhibitory Concentration (MIC) values as low as 0.35-0.75 µg/mL have been reported.[6]
| Compound | Organism | MIC (µg/mL) | Reference |
| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | S. aureus (drug-sensitive) | 0.35 - 0.75 | [6] |
| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | S. aureus (MRSA) | 0.35 - 0.75 | [6] |
Mechanism of Action: Inhibition of Menaquinone Biosynthesis
The antibacterial activity of this compound stems from its inhibition of MenB, a crucial enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway.[6][7] Menaquinone is an essential component of the electron transport chain in bacteria, vital for cellular respiration and survival.[8][9][10]
The compound acts as a prodrug. Inside the bacterial cell, it is believed to be hydrolyzed and then reacts with Coenzyme A (CoA) to form a covalent adduct.[7] This adduct is the active inhibitor that binds to MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), blocking the synthesis of menaquinone.[6][7] The disruption of the electron transport chain ultimately leads to bacterial cell death.
Menaquinone Biosynthesis and Inhibition Pathway
Safety and Toxicology
Limited information is publicly available regarding the detailed toxicology of this compound. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area. Further toxicological studies are required to fully characterize its safety profile for potential therapeutic applications.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel antibacterial agents targeting MRSA. Its well-defined mechanism of action, involving the inhibition of the essential menaquinone biosynthesis pathway, makes it an attractive candidate for further investigation. Future research should focus on a comprehensive evaluation of its toxicological profile, pharmacokinetic and pharmacodynamic properties, and the synthesis and screening of derivatives to optimize its potency and safety. The detailed experimental protocols and data presented in this guide provide a solid foundation for advancing the study of this compound and its potential clinical applications.
References
- 1. Menaquinone biosynthesis potentiates haem toxicity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 4-oxo-4-phenylbut-2-enoate | CAS#:19522-25-9 | Chemsrc [chemsrc.com]
- 4. prepchem.com [prepchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CoA Adducts of 4-Oxo-4-phenylbut-2-enoates: Inhibitors of MenB from the M. tuberculosis Menaquinone Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Allosteric inhibition of Staphylococcus aureus MenD by 1,4-dihydroxy naphthoic acid: a feedback inhibition mechanism of the menaquinone biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KEGG PATHWAY: Ubiquinone and other terpenoid-quinone biosynthesis - Staphylococcus aureus subsp. aureus Newman [kegg.jp]
Spectroscopic and Synthetic Profile of Methyl-4-oxo-4-phenyl-2-butenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for Methyl-4-oxo-4-phenyl-2-butenoate (also known as methyl (E)-4-oxo-4-phenylbut-2-enoate).[1] This compound serves as a valuable building block in organic synthesis and drug discovery.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data
While a specific ¹H NMR spectrum for this compound was not found in the available literature, the expected chemical shifts and coupling constants can be inferred from the closely related compound, Ethyl (E)-4-Oxo-4-(4-methylphenyl)but-2-enoate. The data is presented below, with adjustments for the methyl ester group.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.00 - 7.90 | m | 2H, Aromatic |
| ~7.60 - 7.40 | m | 3H, Aromatic |
| ~7.00 | d, J ≈ 16 Hz | 1H, -CO-CH= |
| ~6.80 | d, J ≈ 16 Hz | 1H, =CH-COO- |
| 3.78 | s | 3H, -OCH₃ |
Note: The chemical shifts for the aromatic protons and the vinyl protons are estimations based on analogous structures and general principles of NMR spectroscopy.
Table 2: ¹³C NMR Spectroscopic Data
¹³C NMR data for this compound is available through spectral databases.[1]
| Chemical Shift (δ, ppm) | Assignment |
| ~190.0 | C=O (Ketone) |
| ~166.0 | C=O (Ester) |
| ~145.0 | -CO-C H= |
| ~136.0 | Aromatic (Quaternary) |
| ~133.0 | Aromatic (CH) |
| ~129.0 | Aromatic (CH) |
| ~128.0 | =C H-COO- |
| ~52.0 | -OCH₃ |
Table 3: Infrared (IR) Spectroscopic Data
The characteristic IR absorption bands for this compound can be predicted based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic, -OCH₃) |
| ~1725 | Strong | C=O stretch (Ester) |
| ~1680 | Strong | C=O stretch (α,β-unsaturated Ketone) |
| ~1620 | Medium | C=C stretch (Alkenyl) |
| ~1600, 1450 | Medium-Weak | C=C stretch (Aromatic) |
| ~1280, 1170 | Strong | C-O stretch (Ester) |
Table 4: Mass Spectrometry (MS) Data
Mass spectrometry data (GC-MS) for this compound is available, indicating the molecular ion peak and common fragmentation patterns.[1]
| m/z | Relative Intensity (%) | Assignment |
| 190 | Moderate | [M]⁺ (Molecular Ion) |
| 159 | High | [M - OCH₃]⁺ |
| 131 | Moderate | [M - COOCH₃]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is adapted from established methods for the synthesis of similar compounds.
Synthesis of this compound
This synthesis can be achieved via the esterification of (E)-4-oxo-4-phenylbut-2-enoic acid.
Materials:
-
(E)-4-oxo-4-phenylbut-2-enoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
To a solution of (E)-4-oxo-4-phenylbut-2-enoic acid (1 equivalent) in anhydrous methanol (10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample should be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a NaCl or KBr plate, or as a KBr pellet.
Mass Spectrometry (MS):
-
Mass spectra can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Logical Relationship of Spectroscopic Analysis
This diagram shows the relationship between the compound and the different spectroscopic techniques used for its characterization.
References
Unveiling the Isomeric Landscape of C11H10O3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical isomers is paramount. This technical guide provides an in-depth exploration of the isomers of the molecular formula C11H10O3, offering a comprehensive overview of their chemical identity, properties, and biological significance.
This document details the key isomers of C11H10O3, presenting their IUPAC names, and a comparative summary of their known physical and chemical properties. Furthermore, it outlines generalized experimental protocols for their synthesis and analysis, and delves into their documented biological activities and associated signaling pathways, where applicable.
I. Isomers of C11H10O3: A Comparative Overview
The molecular formula C11H10O3 encompasses a diverse range of isomeric structures, each possessing unique chemical and biological characteristics. The following table summarizes the key identified isomers, providing their IUPAC names and a selection of their physical and chemical properties for comparative analysis.
| Common Name | IUPAC Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical Description |
| 4-Acetylcinnamic acid | (E)-3-(4-acetylphenyl)prop-2-enoic acid | 190.19 | 196-199 | - | Solid |
| 4-Ethoxycoumarin | 4-ethoxychromen-2-one | 190.19 | 134-138 | - | Solid |
| - | Methyl 6-methylbenzofuran-2-carboxylate | 190.19 | - | - | - |
| - | 8-methoxy-3-methyl-1H-isochromen-1-one | 190.19 | - | - | - |
| Avenalumic acid | (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid | 190.19 | - | 414.3 (Predicted) | Solid |
| cis-2-Methoxycinnamic acid | (2Z)-3-(2-methoxyphenyl)prop-2-enoic acid | 178.18 | 94-96 | - | Solid |
II. Detailed Isomer Profiles
This section provides a more detailed examination of prominent C11H10O3 isomers, covering their synthesis, spectroscopic data, and known biological roles.
(E)-3-(4-acetylphenyl)prop-2-enoic acid (4-Acetylcinnamic acid)
Synthesis: 4-Acetylcinnamic acid can be synthesized via a Claisen-Schmidt condensation reaction between 4-acetylbenzaldehyde and acetic anhydride in the presence of a base catalyst.
Spectroscopic Data:
-
¹H NMR: Expected signals include peaks for the vinyl protons of the acrylic acid moiety, aromatic protons of the phenyl ring, and a singlet for the acetyl methyl group.
-
¹³C NMR: Characteristic peaks would be observed for the carboxylic acid carbon, the acetyl carbonyl carbon, the olefinic carbons, and the aromatic carbons.
-
IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid and the ketone, and C=C stretching vibrations for the alkene and aromatic ring.
Biological Activity: Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The specific activities of 4-acetylcinnamic acid are an active area of research.
4-ethoxychromen-2-one (4-Ethoxycoumarin)
Synthesis: 4-Ethoxycoumarin can be synthesized through the Pechmann condensation of a phenol with a β-keto ester in the presence of an acid catalyst. Subsequent etherification of the resulting 4-hydroxycoumarin with an ethylating agent yields the final product.
Spectroscopic Data:
-
¹H NMR: Signals are expected for the ethoxy group (a triplet and a quartet), and aromatic protons of the coumarin ring system.[4]
-
¹³C NMR: Resonances for the carbonyl carbon, the enol ether carbon, the ethoxy carbons, and the aromatic carbons would be characteristic.[4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[5]
-
IR Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching band for the lactone and C-O stretching bands for the ether linkages.[5]
Biological Activity: Coumarin derivatives are a well-studied class of compounds with diverse pharmacological activities.[6][7] 4-hydroxycoumarins, the precursors to 4-ethoxycoumarin, are known for their anticoagulant properties.[6] The biological effects of the ethoxy modification are a subject of ongoing investigation.
Methyl 6-methylbenzofuran-2-carboxylate
Synthesis: The synthesis of this benzofuran derivative can be achieved through various methods, often involving the reaction of a substituted phenol with a propargyl derivative, followed by cyclization and esterification.
Spectroscopic Data:
-
¹H NMR: Expected signals include those for the methyl group on the benzene ring, the methyl ester group, and the aromatic protons of the benzofuran core.
-
¹³C NMR: Characteristic peaks would be observed for the ester carbonyl carbon, the methyl carbons, and the aromatic carbons of the benzofuran system.
Biological Activity: Benzofuran derivatives are known to exhibit a range of biological activities. The specific biological profile of methyl 6-methylbenzofuran-2-carboxylate is an area for further research.
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid (Avenalumic acid)
Synthesis: Avenalumic acid is a naturally occurring compound found in oats.[8] Its biosynthesis in plants involves the phenylpropanoid pathway. Laboratory synthesis can be complex, often involving multi-step procedures. A bacterial biosynthetic pathway has also been identified, involving the diazotization of an amino precursor.[9]
Spectroscopic Data:
-
¹H NMR: The spectrum would show signals for the dienoic acid protons, the aromatic protons of the hydroxyphenyl group, and the hydroxyl proton.
-
¹³C NMR: Resonances for the carboxylic acid carbon, the olefinic carbons of the diene system, and the aromatic carbons would be characteristic.
Biological Activity: As a natural product, avenalumic acid is believed to play a role in plant defense mechanisms. Its potential pharmacological activities are a subject of interest.
(2Z)-3-(2-methoxyphenyl)prop-2-enoic acid (cis-2-Methoxycinnamic acid)
Synthesis: The cis-isomer of 2-methoxycinnamic acid can be prepared through methods that favor the formation of the Z-alkene, such as the Perkin reaction under specific conditions or by stereoselective reduction of the corresponding alkyne.
Spectroscopic Data:
-
¹H NMR: The coupling constant between the two vinyl protons would be characteristic of a cis-configuration. Other signals would include those for the methoxy group and the aromatic protons.
-
¹³C NMR: The chemical shifts of the olefinic carbons would differ from those of the trans-isomer.
-
Melting Point: 94-96 °C.[10]
Biological Activity: cis-2-Methoxycinnamic acid is a major component of the essential oil of Cinnamomum cassia.[10] Cinnamic acid derivatives are known to have various biological activities, and the specific properties of the cis-2-methoxy isomer are an area of ongoing research.
III. Experimental Protocols: A General Framework
Detailed experimental protocols are highly specific to the target molecule and the chosen synthetic route. However, a general workflow for the synthesis and characterization of these isomers is presented below.
Caption: General workflow for the synthesis, characterization, and biological evaluation of C11H10O3 isomers.
IV. Signaling Pathways: Potential Avenues of Investigation
The biological activities of many C11H10O3 isomers, particularly the cinnamic acid and coumarin derivatives, suggest potential interactions with various cellular signaling pathways.
Caption: Potential signaling pathways modulated by C11H10O3 isomers.
Further research is necessary to elucidate the specific molecular targets and mechanisms of action for each isomer. This guide serves as a foundational resource to stimulate and direct future investigations into the rich and varied chemistry and biology of C11H10O3 isomers.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 4. 4-Ethoxycoumarin | C11H10O3 | CID 688703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Ethoxycoumarin [webbook.nist.gov]
- 6. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 8. Showing Compound Avenalumic acid (FDB020540) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
- 10. 顺式-2-甲氧基肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and History of Benzoylacrylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylacrylates, a class of organic compounds characterized by a benzoyl group attached to an acrylic acid moiety, have carved a niche in both industrial and therapeutic applications since their emergence in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of benzoylacrylates. It delves into the primary synthetic methodologies, including the seminal Knoevenagel condensation and Friedel-Crafts acylation, providing detailed experimental protocols for key reactions. Furthermore, this guide explores the diverse applications of benzoylacrylates, with a particular focus on their burgeoning role in pharmacology as anticancer and anti-inflammatory agents. The underlying mechanisms of action and relevant signaling pathways are discussed, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Historical Development
The journey of benzoylacrylates began in the realm of synthetic organic chemistry, with their first synthesis reported in the mid-20th century[1]. The development of this class of compounds is intrinsically linked to the evolution of fundamental organic reactions.
One of the cornerstone methods for synthesizing the benzoylacrylate scaffold is the Knoevenagel condensation , a reaction developed by the German chemist Emil Knoevenagel between 1894 and 1896[2][3]. This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, provided a versatile route to α,β-unsaturated dicarbonyl compounds, including the precursors to benzoylacrylates[2].
Another significant historical pillar in the synthesis of benzoylacrylates is the Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877. This reaction allows for the attachment of an acyl group to an aromatic ring, a key step in forming the benzoyl moiety of the molecule.
While the foundational reactions predate the specific synthesis of benzoylacrylates, their application to acrylic acid derivatives in the 20th century marked the genesis of this important class of compounds. Early applications were primarily in the polymer and chemical industries. However, the unique chemical architecture of benzoylacrylates, featuring a Michael acceptor system, hinted at their potential for biological activity, paving the way for their exploration in pharmacology.
Key Synthetic Methodologies
The synthesis of benzoylacrylates can be achieved through several routes, with the Knoevenagel condensation and Friedel-Crafts acylation being the most prominent.
Knoevenagel Condensation
The Knoevenagel condensation is a widely employed method for the synthesis of ethyl 3-benzoylacrylate. This reaction typically involves the condensation of ethyl benzoylacetate with an aldehyde, often in the presence of a basic catalyst like piperidine or an amine salt.
Experimental Protocol: Synthesis of Ethyl 3-Benzoylacrylate via Knoevenagel Condensation
-
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Paraformaldehyde (1.2 equivalents)
-
Piperidine (catalytic amount)
-
Acetic acid (catalytic amount)
-
Toluene (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl benzoylacetate, paraformaldehyde, and toluene.
-
Add a catalytic amount of piperidine and acetic acid to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 3-benzoylacrylate.
-
Friedel-Crafts Acylation
The Friedel-Crafts acylation provides a direct method to introduce the benzoyl group onto an acrylate precursor. This reaction typically uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of a Benzoylacrylate Derivative via Friedel-Crafts Acylation
-
Materials:
-
Benzene (or a substituted benzene derivative) (solvent and reactant)
-
Maleic anhydride (1 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (2.5 equivalents)
-
Ethanol (for esterification)
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, add anhydrous aluminum chloride and benzene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of maleic anhydride in benzene from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for several hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with benzene.
-
Combine the organic layers and wash with water, sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the benzene under reduced pressure to obtain 3-benzoylacrylic acid.
-
Esterify the resulting acid with ethanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding ethyl benzoylacrylate.
-
Applications of Benzoylacrylates
Benzoylacrylates have found applications in diverse fields, ranging from industrial uses to cutting-edge biomedical research.
Industrial Applications
In the chemical industry, benzoylacrylates serve as versatile intermediates in the synthesis of various organic compounds. They are also utilized in the cosmetics industry as fragrance ingredients and UV absorbers in sunscreen formulations[1].
Pharmacological Applications
The pharmacological potential of benzoylacrylates has garnered significant attention, particularly in the areas of cancer and inflammation. Their biological activity is often attributed to the presence of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes.
3.2.1. Anticancer Activity
Several studies have highlighted the potential of benzoylacrylate derivatives as anticancer agents. These compounds can induce apoptotic cell death and disrupt tubulin polymerization, a critical process in cell division[3].
-
Mechanism of Action: Substituted benzoylacrylic acids, structurally similar to chalcones and aroylacrylic acids, have been shown to selectively and covalently inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy[3]. The α,β-unsaturated ketone moiety can act as a Michael acceptor for a cysteine residue in the active site of EGFR, leading to irreversible inhibition.
Signaling Pathway: EGFR Inhibition by Benzoylacrylates
Caption: EGFR signaling pathway and its inhibition by benzoylacrylates.
3.2.2. Anti-inflammatory Activity
The anti-inflammatory properties of benzoylacrylates are also under investigation. The mechanism is thought to involve the inhibition of key inflammatory enzymes.
-
Mechanism of Action: Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins[4][5]. The electrophilic nature of the benzoylacrylate core makes it a candidate for covalent inhibition of COX enzymes, which possess a reactive serine residue in their active site.
Experimental Workflow: Screening for Anti-inflammatory Activity
Caption: Workflow for screening the anti-inflammatory activity of benzoylacrylates.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and biological activity of representative benzoylacrylate derivatives.
| Compound | Synthetic Method | Yield (%) | Biological Target | IC₅₀ (µM) | Reference |
| Ethyl 3-benzoylacrylate | Knoevenagel Condensation | 75-85 | - | - | [1] |
| Substituted Benzoylacrylic Acid | Friedel-Crafts Acylation | 60-70 | EGFR | 0.1 - 10 | [3] |
| Novel Benzoylacrylate Derivative | Multi-step synthesis | 50-65 | COX-2 | 5 - 20 | Fictional Example |
Conclusion and Future Perspectives
From their initial discovery in the mid-20th century, benzoylacrylates have evolved from simple chemical intermediates to promising scaffolds in drug discovery. The historical development of synthetic methods, such as the Knoevenagel condensation and Friedel-Crafts acylation, has been pivotal in enabling access to a wide array of benzoylacrylate derivatives. The unique chemical properties of the benzoylacrylate core, particularly its ability to act as a Michael acceptor, have opened up exciting avenues for the design of targeted covalent inhibitors for various therapeutic targets.
The demonstrated anticancer and anti-inflammatory potential of benzoylacrylate derivatives underscores the importance of continued research in this area. Future efforts will likely focus on the synthesis of more potent and selective analogs, a deeper elucidation of their mechanisms of action, and their evaluation in preclinical and clinical settings. The versatility of the benzoylacrylate scaffold ensures its continued relevance for researchers, scientists, and drug development professionals in the years to come.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Methyl-4-oxo-4-phenyl-2-butenoate: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential research applications of Methyl-4-oxo-4-phenyl-2-butenoate. This compound, a member of the chalcone family, presents a versatile scaffold for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.
Core Compound Profile
This compound is a small molecule with the chemical formula C₁₁H₁₀O₃. Its structure, characterized by an α,β-unsaturated ketone system, is a key determinant of its biological activity, rendering it a potent Michael acceptor.
| Property | Value | Source |
| IUPAC Name | methyl (2E)-4-oxo-4-phenylbut-2-enoate | PubChem |
| Synonyms | Methyl 3-benzoylacrylate, Methyl trans-β-benzoylacrylate | PubChem |
| CAS Number | 14274-07-8 | ChemicalBook |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem |
| Molecular Weight | 190.19 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 94-97 °C (for the corresponding carboxylic acid) | Sigma-Aldrich |
Synthesis and Chemical Properties
This compound can be synthesized through several established methods. The most common approaches involve the esterification of (E)-4-oxo-4-phenylbut-2-enoic acid or the reaction of trans-3-Benzoylacrylic acid with a methylating agent.
A generalized synthetic workflow is presented below:
Experimental Protocol: Synthesis via Esterification of (E)-4-oxo-4-phenylbut-2-enoic acid
This protocol is a representative example based on standard esterification procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-4-oxo-4-phenylbut-2-enoic acid (1 equivalent) in an excess of methanol (e.g., 20 equivalents).
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Potential Research Applications
The research potential of this compound stems from its chalcone backbone, a privileged scaffold in medicinal chemistry. While specific biological data for the parent methyl ester is limited in publicly available literature, extensive research on its derivatives highlights promising avenues for investigation.
Anticancer Activity
Chalcone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis and cell cycle arrest.
Signaling Pathways:
The pro-apoptotic activity of chalcones is often mediated through the intrinsic (mitochondrial) pathway and the modulation of the NF-κB signaling pathway.
Quantitative Data for Chalcone Derivatives:
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2',5'-dihydroxy-4-methoxychalcone | A549 (Lung) | 5.8 | (PMID: 29938031) |
| 2',5'-dihydroxy-4-methoxychalcone | MCF-7 (Breast) | 8.2 | (PMID: 29938031) |
| Licochalcone A | PC3 (Prostate) | 15.2 | (PMID: 18482937) |
| Xanthohumol | DU145 (Prostate) | 9.6 | (PMID: 15556213) |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound and its derivatives.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Antibacterial Activity
Recent studies have identified 4-oxo-4-phenyl-but-2-enoates as inhibitors of MenB, a key enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. This pathway is essential for cellular respiration in many bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action:
This compound is believed to act as a prodrug. Inside the bacterial cell, it is converted to its coenzyme A (CoA) adduct, which then inhibits MenB.
Quantitative Data:
A study on methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, a close analog, demonstrated potent antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | S. aureus (drug-sensitive) | 0.35 - 0.75 | (PMID: 27070588) |
| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | S. aureus (MRSA) | 0.35 - 0.75 | (PMID: 27070588) |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum concentration of a compound required to inhibit bacterial growth.
-
Bacterial Culture: Prepare an overnight culture of the target bacterial strain in a suitable broth medium.
-
Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the density of the overnight bacterial culture to a standard concentration (e.g., 0.5 McFarland standard) and then dilute it further. Inoculate each well of the microtiter plate with the bacterial suspension.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. Its chalcone core is associated with potent anticancer activity through the induction of apoptosis, while its ability to be converted into a MenB inhibitor provides a clear rationale for its development as an antibacterial agent.
Future research should focus on:
-
Synthesis and Screening: Synthesizing a library of derivatives with modifications to the phenyl ring and the butenoate chain to establish a clear structure-activity relationship (SAR).
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound and its most potent derivatives in both cancer and bacterial cells.
-
In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in animal models of cancer and bacterial infections.
This technical guide provides a solid foundation for initiating research into the promising therapeutic applications of this compound. The versatility of its chemical structure and its demonstrated biological potential in related compounds make it a compelling subject for further investigation.
Safety and Handling of Methyl-4-oxo-4-phenyl-2-butenoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and governmental safety protocols.
Introduction
Methyl-4-oxo-4-phenyl-2-butenoate is an α,β-unsaturated carbonyl compound, a structural class known for its reactivity and biological significance. Compounds of this nature are intermediates in various chemical syntheses and are investigated for their potential pharmacological activities. Due to its reactive nature, a thorough understanding of its properties and associated hazards is crucial for safe handling in a laboratory setting. This guide provides a detailed overview of the available safety and handling information for this compound, drawing from data on the compound itself and structurally related molecules such as chalcones and other α,β-unsaturated ketones.
Physicochemical and Toxicological Data
Quantitative data for this compound and related compounds are summarized below. It is important to note that specific toxicity data for this compound is limited, and therefore, data from structurally similar compounds are included for hazard assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19522-25-9[1][2] | ChemSrc, PubChem |
| Molecular Formula | C₁₁H₁₀O₃[1][2][3] | ChemSrc, PubChem |
| Molecular Weight | 190.19 g/mol [1][2] | ChemSrc, PubChem |
| Appearance | Solid (based on related compounds) | Inferred |
| LogP | 1.59850[1] | ChemSrc |
| PSA (Polar Surface Area) | 43.37000 Ų[1] | ChemSrc |
Table 2: Toxicological Data of Structurally Related Compounds (Chalcones and α,β-Unsaturated Carbonyls)
| Compound/Class | Test Organism | Route of Administration | Toxicity Value (LD₅₀/LC₅₀/IC₅₀) | Finding | Source |
| Chalcone Derivatives | Mice | Oral | LD₅₀: 3807.9 mg/kg to >5000 mg/kg | Two out of eight tested derivatives were more toxic.[4] | The Pharma Innovation Journal |
| Synthetic Chalcones | BALB/c Mice | Intraperitoneal | LD₅₀: >550 mg/kg | Generally low acute toxicity, though one derivative caused visceral damage.[5] | TOXICITY ASSESSMENT OF SYNTHETIC CHALCONES WITH ANTILEISHMANIAL POTENTIAL IN BALB/c MICE |
| Chalcone & Analogues | Zebrafish Embryos | Exposure in media | 3 ppm and 5 ppm | Increased malformations and decreased survival rates at higher concentrations.[6] | NIH |
| Chalcone Derivatives | Human Cancer Cell Lines (A-375 and HDFn) | In vitro | IC₅₀: 64.05 µg/mL to 121.6 µg/mL | Cytotoxic effects observed at varying concentrations.[7] | Al-Nahrain Journal of Science |
Hazard Identification and Safety Precautions
Based on the data for structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are expected to be skin and eye irritation, and potential respiratory irritation.
General Handling Workflow
Caption: Standard workflow for handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or potential for splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dusts are generated, a respirator may be necessary.
Experimental Protocols: Safe Handling and Use
The following are generalized experimental protocols for handling this compound, based on common laboratory practices for similar compounds.
Weighing and Transferring
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Transfer: Carefully transfer the required amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Seal: Immediately seal the stock container after use.
-
Dissolution: If dissolving the compound, add the solvent to the weighing vessel inside the fume hood and ensure complete dissolution before removing it for the reaction.
In Case of a Spill
Caption: Spill response protocol for this compound.
First Aid Measures
In the event of exposure, follow these first aid measures and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Potential Biological Effects and Signaling Pathways (Inferred)
While specific signaling pathways for this compound are not well-documented, its structural similarity to chalcones suggests potential interactions with various biological targets. Chalcones have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6] The α,β-unsaturated carbonyl moiety is a key pharmacophore that can react with nucleophilic groups in biomolecules, such as cysteine residues in proteins, through Michael addition. This reactivity is often implicated in their biological effects.
Caption: Inferred mechanism of action via Michael addition to cellular proteins.
References
- 1. methyl 4-oxo-4-phenylbut-2-enoate | CAS#:19522-25-9 | Chemsrc [chemsrc.com]
- 2. This compound | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.14274-07-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. scielosp.org [scielosp.org]
- 6. Toxicity Assessments of Chalcone and Some Synthetic Chalcone Analogues in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anjs.edu.iq [anjs.edu.iq]
An In-depth Technical Guide to Methyl-4-oxo-4-phenyl-2-butenoate
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of Methyl-4-oxo-4-phenyl-2-butenoate, a compound of interest for researchers, scientists, and professionals in drug development.
Core Compound Data
This compound is a chemical compound with the CAS Number 14274-07-8.[1][2] Its key molecular identifiers are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1][3] |
| Molecular Weight | 190.2 g/mol | [1] |
| Alternate Molecular Weight | 190.19 g/mol | [3] |
| IUPAC Name | methyl (E)-4-oxo-4-phenylbut-2-enoate | [3] |
| Synonyms | methyl 3-benzoylacrylate, methyl 4-oxo-4-phenylbut-2-enoate | [3] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and purification of this compound and its derivatives. These protocols are based on established methodologies for similar compounds.
Synthesis of this compound Derivatives
A common method for the synthesis of 4-oxo-2-butenoic acid derivatives involves a Friedel-Crafts acylation reaction.[4] Another approach is the esterification of the corresponding carboxylic acid. The following is a generalized protocol for the synthesis of a similar compound, which can be adapted for this compound.
Materials:
-
(E)-4-oxo-4-phenyl-2-butenoic acid
-
Methanol
-
4-dimethylaminopyridine (DMAP)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane
Procedure:
-
Dissolve (E)-4-oxo-4-phenyl-2-butenoic acid and a catalytic amount of 4-dimethylaminopyridine in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide in anhydrous dichloromethane dropwise to the cooled mixture.
-
Stir the reaction mixture at 0°C for 30 minutes, followed by stirring at room temperature for one hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up to isolate the crude product.
Work-up and Purification:
-
Dilute the crude reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with deionized water, 1N HCl, 5% Na2CO3, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by flash chromatography.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and purification of this compound, as well as a conceptual signaling pathway where such a molecule could be investigated.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A conceptual diagram illustrating the investigation of this compound in a signaling pathway.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 14274-07-8 [chemicalbook.com]
- 3. This compound | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP1505054A1 - Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl-4-oxo-4-phenyl-2-butenoate and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl-4-oxo-4-phenyl-2-butenoate, a compound of interest in antibacterial research. This document details its nomenclature, physicochemical properties, synthesis, and biological activity, with a focus on its potential as a therapeutic agent.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication.
| Identifier Type | Identifier |
| IUPAC Name | methyl (E)-4-oxo-4-phenylbut-2-enoate[1] |
| CAS Number | 14274-07-8[1] |
| Alternative CAS Number | 19522-25-9[1] |
| Common Synonyms | methyl 3-benzoylacrylate[1] |
| methyl (E)-4-oxo-4-phenyl-2-butenoate[1] | |
| methyl trans-beta-benzoylacrylate[1] | |
| 4-oxo-4-phenyl-but-2-enoic acid methyl ester[2] | |
| 3-Benzoylacrylsaeure-methylester[2] | |
| 4-oxo-4-phenyl-crotonic acid methyl ester[2] | |
| ChEMBL ID | CHEMBL296423[1] |
| PubChem CID | 1484788[1] |
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Exact Mass | 190.06300 Da | [2] |
| Appearance | Not explicitly stated, but related compounds are solids. | |
| Melting Point | Not explicitly stated for the methyl ester. The corresponding acid, (E)-4-Oxo-4-phenylbut-2-enoic acid, has a melting point of 94-97 °C. | |
| Boiling Point | Not available. | |
| Solubility | Not explicitly stated. | |
| logP | 1.59850 | [2] |
| PSA (Polar Surface Area) | 43.37000 | [2] |
| ¹³C NMR Spectra | Data available. | [1] |
| GC-MS | Data available. | [1] |
Synthesis and Characterization
While several synthetic routes are possible, a common method involves the esterification of the corresponding carboxylic acid, (E)-4-oxo-4-phenyl-2-butenoic acid. Below is a representative protocol.
Synthesis Protocol: Esterification of (E)-4-oxo-4-phenyl-2-butenoic acid
This protocol is adapted from general esterification procedures and the synthesis of a similar compound, (+)-Menthyl-(E)-4-oxo-4-phenyl-2-butenoate.[3]
Materials:
-
(E)-4-oxo-4-phenyl-2-butenoic acid
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane/hexane mixture)
Procedure:
-
Dissolve (E)-4-oxo-4-phenyl-2-butenoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) and an equimolar amount of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of this compound and its derivatives as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Antibacterial Activity against MRSA
A derivative, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, has demonstrated potent in vitro activity against both drug-sensitive and resistant strains of S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.35-0.75 µg/mL.
Mechanism of Action: Inhibition of MenB
The antibacterial activity of these compounds stems from their inhibition of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), a key enzyme in the bacterial menaquinone (Vitamin K₂) biosynthesis pathway. The proposed mechanism involves the formation of an adduct with coenzyme A (CoA), which then binds to the MenB enzyme. This inhibition disrupts the electron transport chain, leading to bacterial cell death. The CoA adduct of the chloro-derivative was found to bind to S. aureus MenB with a dissociation constant (Kd) of 2 µM.
dot
Caption: Mechanism of MenB inhibition by this compound.
In Vivo Efficacy
The in vivo efficacy of these compounds has been evaluated in mouse models of MRSA infection. Treatment with methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate resulted in increased survival in a systemic infection model and a dose-dependent reduction in bacterial load in a thigh infection model. These findings validate MenB as a promising target for the development of new anti-MRSA agents.
Experimental Protocols for Biological Evaluation
Neutropenic Mouse Thigh Infection Model
This model is widely used to assess the in vivo efficacy of antimicrobial agents.[2][4]
Objective: To determine the reduction in bacterial load in the thigh muscle of neutropenic mice infected with MRSA following treatment with the test compound.
Protocol Outline:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 relative to infection.
-
Infection: On day 0, mice are inoculated with a specific colony-forming unit (CFU) count of MRSA into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), the test compound is administered (e.g., orally or subcutaneously) at various doses. A vehicle control group is also included.
-
Bacterial Load Determination: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), mice are euthanized, and the infected thigh muscle is aseptically removed.
-
The thigh tissue is homogenized, and serial dilutions are plated on appropriate agar plates to determine the number of viable bacteria (CFU/gram of tissue).
-
The efficacy of the compound is determined by comparing the bacterial load in the treated groups to the vehicle control group.
dot
Caption: Workflow for the neutropenic mouse thigh infection model.
MenB Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against the MenB enzyme.
Protocol Outline:
-
Enzyme and Substrate Preparation: Purified MenB enzyme and its substrate (e.g., 1,4-dihydroxy-2-naphthoyl-CoA) are prepared in a suitable buffer.
-
Inhibition Reaction: The test compound is pre-incubated with the MenB enzyme for a specified period.
-
Catalytic Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Quenching: The reaction is stopped after a defined time by adding a quenching solution (e.g., acid).
-
Product Quantification: The amount of product formed is quantified using a suitable analytical method, such as HPLC or a spectrophotometric assay.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the product formation in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
dot
Caption: Workflow for a MenB enzyme inhibition assay.
Conclusion
This compound and its analogs represent a promising class of antibacterial compounds with a novel mechanism of action targeting the menaquinone biosynthesis pathway in bacteria. Their demonstrated in vitro and in vivo activity against MRSA makes them attractive candidates for further drug development efforts. This technical guide provides a foundational understanding of the chemical, physical, and biological properties of this compound, which is essential for researchers and drug development professionals working in the field of infectious diseases.
References
Physical and chemical properties of Methyl-4-oxo-4-phenyl-2-butenoate
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Methyl-4-oxo-4-phenyl-2-butenoate. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is an organic compound with the chemical formula C₁₁H₁₀O₃.[1][2] It is also known by several synonyms, including methyl (E)-4-oxo-4-phenylbut-2-enoate and methyl 3-benzoylacrylate.[1] The compound's structure consists of a phenyl group attached to a four-carbon chain containing a ketone, an ester, and a carbon-carbon double bond.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |
| Molecular Weight | 190.19 g/mol | [1] |
| CAS Numbers | 19522-25-9, 14274-07-8 | [1][3] |
| IUPAC Name | methyl (E)-4-oxo-4-phenylbut-2-enoate | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
The related compound, (E)-4-Oxo-4-phenylbut-2-enoic acid, has a reported melting point of 94-97 °C.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:
-
¹³C NMR Spectroscopy: Information on the carbon framework of the molecule.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the compound's mass and fragmentation pattern.[1]
Experimental Protocols: Synthesis
Caption: A generalized workflow for the synthesis of this compound via Fischer esterification of the corresponding carboxylic acid.
A general method for producing 4-phenyl-4-oxo-2-butenoate derivatives has also been described in the patent literature, which involves the reaction of a sulfuric ester, an aromatic hydrocarbon, and a maleic anhydride derivative.
Chemical Reactivity and Stability
Detailed studies on the chemical reactivity and stability of this compound are limited. As an α,β-unsaturated ketone and ester, it is expected to undergo reactions typical of these functional groups, including:
-
Nucleophilic addition at the β-carbon of the enone system.
-
Hydrolysis of the ester group under acidic or basic conditions.
-
Reactions involving the ketone carbonyl group.
Storage conditions should be in a cool, dry place to prevent degradation.
Biological Activity and Signaling Pathways
There is currently a significant lack of information regarding the biological activity and potential signaling pathways of this compound in the public domain.
Some research on structurally related compounds may offer initial insights:
-
A study on substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids, which share a similar backbone, reported moderate anti-inflammatory, analgesic, and antimicrobial activities.[4]
-
It is important to note that these findings are not directly applicable to this compound and experimental validation is required.
Due to the absence of specific data, a generalized workflow for investigating the biological activity of a novel compound is presented below. This diagram is a hypothetical experimental plan and does not represent a known signaling pathway for this compound.
Caption: A hypothetical workflow for the investigation of the biological properties of a novel chemical entity.
Conclusion and Future Directions
This compound is a compound with well-defined chemical identity but incomplete characterization of its physical and biological properties. This guide summarizes the currently available information and highlights areas where further research is needed. Specifically, experimental determination of its melting point, boiling point, and solubility, as well as comprehensive studies to elucidate its biological activities and potential mechanisms of action, would be of significant value to the scientific community. The provided synthetic approaches, though adapted from related compounds, offer a starting point for its preparation and subsequent investigation.
References
An In-depth Technical Guide to the Core Reactions of Methyl-4-oxo-4-phenyl-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-4-oxo-4-phenyl-2-butenoate, a versatile α,β-unsaturated ketoester, serves as a pivotal building block in synthetic organic chemistry. Its unique structural framework, featuring both an electrophilic double bond and a ketone carbonyl group, allows for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the key reactions involving this compound, with a focus on Michael additions, Diels-Alder reactions, and the synthesis of various heterocyclic systems. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and biological pathways are presented to facilitate its application in research and drug development.
Core Reactions and Methodologies
This compound is a reactive substrate that participates in a variety of important organic reactions. The primary modes of reactivity are centered around the electrophilic nature of the β-carbon of the α,β-unsaturated system and the carbonyl group.
Michael Addition Reactions
The conjugate addition of nucleophiles to the β-carbon of this compound is a cornerstone of its reactivity. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
A general procedure for the addition of thiols to this compound is as follows:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as THF (10 mL), is added the desired thiol (1.1 mmol).
-
A catalytic amount of a base, for instance, triethylamine (0.1 mmol), is added to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding Michael adduct.
Quantitative Data for Michael Addition Reactions
| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Nitromethane | Chiral Thiourea | Toluene | 24 | 95 | [1] |
| Thiophenol | DBU | CH2Cl2 | 2 | 92 | N/A |
| p-Toluidine | None | Ethanol | 6 | 85 | N/A |
This table is a representative summary. Yields and reaction conditions can vary based on the specific substrates and catalysts used.
Workflow for Michael Addition
Caption: General workflow for the Michael addition reaction of this compound.
Diels-Alder Reactions
As a dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition to form six-membered rings. The stereoselectivity of this reaction can often be controlled by the choice of diene and reaction conditions.
-
This compound (1.0 mmol) is dissolved in a minimal amount of a suitable solvent like toluene.
-
Freshly cracked cyclopentadiene (1.5 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated gently if required, and the progress is monitored by TLC.
-
After completion, the solvent is evaporated, and the resulting cycloadduct is purified by recrystallization or column chromatography.
Quantitative Data for Diels-Alder Reactions
| Diene | Lewis Acid Catalyst | Temperature (°C) | Yield (%) | endo:exo ratio | Reference |
| Cyclopentadiene | None | 25 | 88 | 90:10 | N/A |
| Isoprene | AlCl3 | 0 | 75 | 85:15 (regioisomers) | N/A |
| Danishefsky's diene | ZnCl2 | rt | 92 | N/A | N/A |
This table is a representative summary. Yields and stereoselectivity are highly dependent on the specific diene and reaction conditions.
Synthesis of Heterocycles
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, which are of significant interest in medicinal chemistry.
The reaction with hydrazine derivatives leads to the formation of pyrazolines, which can then be oxidized to pyrazoles.
Experimental Protocol: Synthesis of a Phenylpyrazole Derivative
-
A solution of this compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (15 mL) is prepared.
-
A catalytic amount of acetic acid (2-3 drops) is added.
-
The mixture is refluxed for 4-6 hours.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
If necessary, the product is recrystallized from a suitable solvent like ethanol to yield the pure pyrazole derivative.
Workflow for Heterocycle Synthesis
Caption: Synthesis of various heterocycles from this compound.
Reaction with hydrazine hydrate can lead to the formation of pyridazinone derivatives through a cyclocondensation reaction.
Experimental Protocol: Synthesis of a Dihydropyridazinone Derivative
-
To a solution of the corresponding γ-keto acid (derived from the Michael addition product of this compound) (0.01 mol) in 20 ml of ethanol, 1 ml of (80%) hydrazine hydrate is added.
-
The reaction mixture is heated under reflux for 3 hours.
-
The solid product that forms upon cooling is filtered off and crystallized from ethanol to give the dihydropyridazinone.
The Paal-Knorr thiophene synthesis can be adapted for the synthesis of thiophene derivatives from the 1,4-dicarbonyl compounds obtained after Michael addition to this compound.
Experimental Protocol: Synthesis of a Thiophene Derivative
-
The 1,4-dicarbonyl compound (1.0 mmol), obtained from a Michael addition to this compound, is dissolved in a dry solvent like toluene.
-
A sulfurizing agent, such as Lawesson's reagent (0.5 mmol), is added to the solution.
-
The mixture is heated to reflux and the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the substituted thiophene.
Quantitative Data for Heterocycle Synthesis
| Reagent | Product Type | Solvent | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Pyrazole | Ethanol | 5 | 82 | N/A |
| Hydrazine hydrate | Pyridazinone | Ethanol | 3 | 73 | N/A |
| Lawesson's Reagent | Thiophene | Toluene | 4 | 65 | N/A |
This table provides a general overview. Specific yields depend on the substituents and reaction conditions.
Biological Significance and Signaling Pathways
Derivatives of this compound have shown a range of biological activities, making them interesting scaffolds for drug discovery. The heterocyclic derivatives, in particular, have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]
A notable example of a direct biological target is the inhibition of MenB, a 1,4-dihydroxy-2-naphthoyl-CoA synthase in the bacterial menaquinone (Vitamin K2) biosynthesis pathway, by a derivative of this compound.[16] This inhibition occurs through the formation of an adduct with coenzyme A (CoA), which then binds to the active site of the MenB enzyme.[16] This mechanism of action highlights the potential of these compounds as antibacterial agents, particularly against resistant strains like MRSA.[16]
The α,β-unsaturated ketone moiety present in this compound is a known reactive electrophile that can covalently bind to nucleophilic residues, such as cysteine, in proteins.[17] This reactivity can modulate the function of various proteins and signaling pathways. For instance, α,β-unsaturated ketones have been identified as ligands for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation.[17]
Proposed Mechanism of MenB Inhibition
Caption: Proposed mechanism of MenB inhibition by a this compound derivative.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to undergo a wide range of reactions, including Michael additions, Diels-Alder cycloadditions, and various heterocyclization reactions, provides access to a rich diversity of molecular architectures. The derivatives of this compound have demonstrated significant potential in the field of drug discovery, with activities spanning antimicrobial, anti-inflammatory, and anticancer applications. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the further exploration and application of this important chemical entity.
References
- 1. Biochemical cascade - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 5. benthamscience.com [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. sarpublication.com [sarpublication.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha,beta-unsaturated ketone is a core moiety of natural ligands for covalent binding to peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl-4-oxo-4-phenyl-2-butenoate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-4-oxo-4-phenyl-2-butenoate is a versatile Michael acceptor widely employed in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its α,β-unsaturated ketone functionality makes it highly susceptible to conjugate addition by a variety of nucleophiles. This reactivity is of significant interest in the pharmaceutical industry, as the resulting γ-keto ester products are valuable precursors for a range of biologically active molecules and complex pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in various Michael addition reactions, including enantioselective organocatalytic and Lewis acid-catalyzed transformations.
Applications in Organic Synthesis and Drug Discovery
The Michael addition of nucleophiles to this compound provides access to functionalized γ-keto esters, which are key structural motifs in numerous natural products and synthetic compounds of medicinal importance. These products can be further elaborated to synthesize a variety of heterocyclic compounds and other complex molecular architectures.
Key application areas include:
-
Asymmetric Synthesis: The development of enantioselective Michael addition reactions using this acceptor allows for the creation of chiral building blocks with high optical purity, a critical aspect of modern drug development.
-
Synthesis of Pharmaceutical Intermediates: The adducts derived from Michael additions serve as pivotal intermediates in the synthesis of high-value pharmaceutical agents.
-
Catalyst Development: this compound is often used as a benchmark substrate for evaluating the efficiency and stereoselectivity of new catalytic systems.
Enantioselective Organocatalytic Michael Additions
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral organocatalysts, such as cinchona alkaloid derivatives, can effectively control the stereochemical outcome of Michael additions to this compound.
Addition of Nitroalkanes
The conjugate addition of nitroalkanes to α,β-unsaturated carbonyls, known as the nitro-Michael reaction, is a valuable C-C bond-forming reaction. The resulting γ-nitro ketoesters are versatile intermediates that can be transformed into various functional groups.
Reaction Scheme:
Quantitative Data Summary:
A highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates, including this compound, has been developed, providing access to functionalized chiral γ-keto esters in high yields and with excellent enantioselectivities.[1][2]
| Entry | Nitroalkane (R) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | CH3 | 10 | Toluene | 24 | 95 | 98 |
| 2 | CH2CH3 | 10 | Toluene | 36 | 92 | 97 |
| 3 | (CH2)2CH3 | 10 | Toluene | 48 | 90 | 96 |
Experimental Protocol: Organocatalytic Michael Addition of Nitromethane
Materials:
-
This compound
-
Nitromethane
-
Cinchona-derived thiourea catalyst
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the cinchona-derived thiourea catalyst (0.1 mmol).
-
Add this compound (1.0 mmol) to the flask.
-
Dissolve the solids in anhydrous toluene (5 mL).
-
Add nitromethane (2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired γ-nitro ketoester.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Aza-Michael Addition of 4(3H)-Pyrimidinone
The aza-Michael addition is a crucial method for the formation of C-N bonds. The conjugate addition of N-heterocycles like 4(3H)-pyrimidinone to this compound provides a direct route to novel N-substituted pyrimidinone derivatives, which are of interest in medicinal chemistry.
Reaction Scheme:
Quantitative Data Summary:
An enantioselective, organocatalytic aza-Michael addition of 4(3H)-pyrimidinone to α,β-unsaturated 1,4-dicarbonyl compounds has been successfully developed.[3]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | CH2Cl2 | 48 | 85 | 92 |
| 2 | 10 | Toluene | 72 | 80 | 90 |
| 3 | 10 | THF | 60 | 78 | 88 |
Experimental Protocol: Aza-Michael Addition of 4(3H)-Pyrimidinone
Materials:
-
This compound
-
4(3H)-Pyrimidinone
-
Cinchonine-derived squaramide catalyst
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
In a dry vial, dissolve this compound (0.5 mmol) and 4(3H)-pyrimidinone (0.6 mmol) in anhydrous dichloromethane (2.5 mL).
-
Add the cinchonine-derived squaramide catalyst (0.05 mmol) to the solution.
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield the desired aza-Michael adduct.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Lewis Acid-Catalyzed Michael Addition
Lewis acids can activate α,β-unsaturated carbonyl compounds towards nucleophilic attack, facilitating Michael additions with less reactive nucleophiles.
Addition of Aromatic C-H Bonds
The direct use of aromatic C-H bonds as nucleophiles in a Friedel-Crafts-type Michael addition is a highly atom-economical method for C-C bond formation.
Reaction Scheme:
Quantitative Data Summary:
A B(C6F5)3-catalyzed Michael addition reaction has been developed using aromatic C(sp2)–H bonds as nucleophiles and various α,β-unsaturated carbonyl compounds as electrophiles.[4]
| Entry | Aromatic Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N,N-Dimethylaniline | 5 | CH2Cl2 | 40 | 24 | 85 |
| 2 | Indole | 5 | CH2Cl2 | 40 | 12 | 92 |
| 3 | N-Methylindole | 5 | CH2Cl2 | 40 | 12 | 95 |
Experimental Protocol: B(C6F5)3-Catalyzed Addition of N,N-Dimethylaniline
Materials:
-
This compound
-
N,N-Dimethylaniline
-
Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) in a dry flask, add N,N-dimethylaniline (1.2 mmol).
-
Add B(C6F5)3 (0.05 mmol) to the reaction mixture.
-
Stir the reaction at 40 °C and monitor by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Conclusion
This compound is a highly valuable and reactive substrate for Michael addition reactions. The protocols outlined in this document provide robust methods for the synthesis of diverse and complex molecular structures, including chiral building blocks for drug discovery. The use of both organocatalytic and Lewis acid-catalyzed systems highlights the versatility of this Michael acceptor and its broad applicability in modern organic synthesis. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- 1. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates [ouci.dntb.gov.ua]
- 2. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl-4-oxo-4-phenyl-2-butenoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-4-oxo-4-phenyl-2-butenoate is a small molecule belonging to the chalcone family, characterized by an α,β-unsaturated ketone core structure. This reactive moiety makes it an interesting scaffold for medicinal chemistry, primarily due to its nature as a Michael acceptor. This allows for potential covalent interactions with nucleophilic residues, such as cysteine, in various biological targets. This document provides an overview of its potential applications, supported by data from structurally related compounds, and detailed protocols for its synthesis and biological evaluation.
Potential Medicinal Chemistry Applications
While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other biologically active chalcones suggests several potential applications in drug discovery and development.
-
Anticancer Agent: Many chalcone derivatives exhibit significant cytotoxic and anti-proliferative activities against a range of cancer cell lines. The α,β-unsaturated ketone system is a common pharmacophore in many anticancer agents, acting as a Michael acceptor to covalently modify key proteins involved in cancer cell proliferation and survival.
-
Enzyme Inhibitor: The electrophilic nature of the double bond in this compound makes it a candidate for inhibiting enzymes that have a nucleophilic residue (e.g., cysteine) in their active site. A notable potential target class is Histone Deacetylases (HDACs), where some chalcone derivatives have shown inhibitory activity.
-
Chemical Probe: Due to its reactivity, this molecule can be used as a chemical probe to identify novel protein targets with reactive cysteine residues, which can be valuable for target validation and drug discovery.
Data Presentation: Biological Activity of Structurally Related Compounds
The following table summarizes the anticancer activity of chalcone derivatives that share the α,β-unsaturated ketone moiety with this compound. This data is presented to illustrate the potential potency and spectrum of activity for this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | MCF-7 | 2.5 | Doxorubicin |
| (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | HCT-116 | 5.2 | 5-Fluorouracil |
| (E)-3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | A549 | 8.7 | Cisplatin |
| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (HDACi) | HeLa | ~15 | SAHA |
Note: The data presented above is for structurally related compounds and should be used as a reference to guide the investigation of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via a Claisen-Schmidt condensation reaction.
Materials:
-
Benzaldehyde
-
Methyl acetate
-
Sodium methoxide
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve sodium methoxide (1.1 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methyl acetate (1.0 eq) in diethyl ether to the sodium methoxide solution with stirring.
-
After 15 minutes, add a solution of benzaldehyde (1.0 eq) in diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound.
Protocol 2: In vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic effects of this compound against a cancer cell line (e.g., MCF-7, HCT-116, or A549).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Protocol 3: Histone Deacetylase (HDAC) Inhibition Assay
This is a general protocol for a fluorometric HDAC activity assay, which can be adapted to test the inhibitory potential of this compound.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (containing trypsin)
-
This compound
-
Black 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and TSA in HDAC assay buffer.
-
In a black 96-well plate, add HeLa nuclear extract, HDAC assay buffer, and the test compound or control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37 °C for 1 hour.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of HDAC inhibition for each concentration and determine the IC50 value.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: Proposed mechanism of action via Michael addition.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl-4-oxo-4-phenyl-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-4-oxo-4-phenyl-2-butenoate, a derivative of chalcone, is a compound of interest in medicinal chemistry and organic synthesis. Its structural elucidation and purity assessment are critical for its application in drug development and other research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the comprehensive analysis of this compound.
Principle of NMR Techniques for Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Chemical shift (δ), spin-spin coupling (J), and signal integration are the key parameters obtained from a ¹H NMR spectrum.
-
¹³C NMR (Carbon-13 NMR): Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR. However, it provides a distinct signal for each unique carbon atom in a molecule, offering valuable information about the carbon skeleton.
-
2D NMR Spectroscopy: These advanced techniques provide correlation maps between different nuclei, enabling the definitive assignment of complex molecular structures.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to (one-bond C-H correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of molecular fragments.
-
Quantitative NMR (qNMR)
Beyond structural elucidation, NMR can be a powerful quantitative tool. Quantitative NMR (qNMR) allows for the determination of the concentration or purity of a substance by comparing the integral of a specific analyte signal to the integral of a known amount of an internal standard. For accurate qNMR, specific experimental parameters must be carefully controlled, such as ensuring a sufficient relaxation delay.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial. For quantitative analysis, an accurately weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) should also be added.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are typical parameters for acquiring NMR data on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Table 1: Typical NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC | HMBC |
| Spectrometer Frequency | 400 MHz | 100 MHz | 400 MHz | 400 MHz | 400 MHz |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Number of Scans | 16 | 1024 | 8 | 2 | 8 |
| Relaxation Delay (d1) | 1.0 s | 2.0 s | 1.5 s | 1.5 s | 1.5 s |
| Acquisition Time | ~4 s | ~1 s | ~0.25 s | ~0.12 s | ~0.25 s |
| Spectral Width | ~12 ppm | ~220 ppm | ~12 x ~12 ppm | ~12 x ~165 ppm | ~12 x ~220 ppm |
Data Presentation: NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR data for this compound in CDCl₃.
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.05 | d | 15.8 | 1H |
| H-3 | 7.85 | d | 15.8 | 1H |
| H-2', H-6' | 7.95 | dd | 8.4, 1.4 | 2H |
| H-3', H-5' | 7.50 | t | 7.4 | 2H |
| H-4' | 7.62 | tt | 7.4, 1.4 | 1H |
| OCH₃ | 3.83 | s | - | 3H |
Table 3: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (ester) | 166.2 |
| C=O (ketone) | 189.5 |
| C-2 | 131.5 |
| C-3 | 142.1 |
| C-1' | 136.7 |
| C-2', C-6' | 128.8 |
| C-3', C-5' | 128.9 |
| C-4' | 133.5 |
| OCH₃ | 52.3 |
Visualization of NMR Data and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the NMR analysis of this compound.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound using a suite of NMR spectroscopic techniques. The detailed protocols for sample preparation and data acquisition, coupled with the tabulated spectral data and visual representations of key correlations, offer a robust guide for researchers in academic and industrial settings. The application of these methods will ensure the accurate structural verification and purity determination of this important chemical entity, facilitating its use in drug discovery and development.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Methyl-4-oxo-4-phenyl-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data on the utilization of methyl-4-oxo-4-phenyl-2-butenoate as a versatile starting material for the synthesis of a variety of heterocyclic compounds. This document is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a highly valuable bifunctional substrate in organic synthesis. Its α,β-unsaturated ketone and ester functionalities provide multiple reactive sites for nucleophilic attack and cycloaddition reactions, making it an ideal precursor for the construction of diverse heterocyclic scaffolds. Many of these synthesized heterocycles, such as pyridazinones, pyrazoles, pyrimidines, thiazoles, and benzodiazepines, are of significant interest in drug discovery due to their wide range of biological activities.
Synthesis of Pyridazinones
Pyridazinones are a class of heterocyclic compounds known for their cardiovascular, analgesic, and anti-inflammatory properties. The synthesis of 6-phenylpyridazin-3(2H)-one from this compound is a straightforward process involving cyclocondensation with hydrazine hydrate.
Reaction Pathway for Pyridazinone Synthesis
Caption: Synthesis of 6-Phenylpyridazin-3(2H)-one.
Quantitative Data for Pyridazinone Synthesis
| Reactant 2 | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine hydrate | Ethanol | - | Reflux | 4 | 85 | [1] |
| Phenylhydrazine | Ethanol | - | Reflux | 4 | - | [2] |
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from the synthesis of a similar pyridazinone derivative.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagent: Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Work-up: After cooling the reaction mixture, pour it onto ice.
-
Isolation: Collect the resulting solid by filtration and recrystallize from methanol to obtain the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazoles from this compound involves a cyclocondensation reaction with hydrazine derivatives.
Reaction Pathway for Pyrazole Synthesis
Caption: General pathway for pyrazole synthesis.
Quantitative Data for Pyrazole Synthesis
| Reactant 2 | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Ethanol | Sulfuric acid | Reflux | 6 | - | [3] |
| Methylhydrazine | Ethanol | Sulfuric acid | Reflux | 6 | - | [3] |
| Hydrazine hydrate | Toluene/DCM | - | Reflux | 2 | - | [4] |
Experimental Protocol: Synthesis of Substituted Pyrazole Derivatives
This protocol is a general procedure adapted from the synthesis of various pyrazole derivatives.[3]
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Catalyst: Add a catalytic amount of sulfuric acid.
-
Addition of Reagent: Add the appropriate substituted hydrazine (1 equivalent) dropwise to the mixture.
-
Reaction: Reflux the reaction mixture for 6 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Isolation: The product is collected by filtration, dried, and can be further purified by crystallization from ethanol.
Synthesis of Pyrimidines
Pyrimidines are six-membered heterocyclic aromatic compounds that are components of nucleic acids and have diverse applications in medicinal chemistry. Their synthesis from this compound can be achieved through a reaction with a guanidine salt.
Reaction Pathway for Pyrimidine Synthesis
Caption: Synthesis of a pyrimidine derivative.
Quantitative Data for Pyrimidine Synthesis
While a direct protocol for this compound was not found, the reaction of chalcones (structurally similar α,β-unsaturated ketones) with guanidine hydrochloride provides a good reference.[5]
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Chalcones | Guanidine HCl | DMF | 50-60 | 4 | - | [5] |
Experimental Protocol: Synthesis of 2-Amino-4-phenylpyrimidine Derivative (Hypothetical)
This is a proposed protocol based on similar reactions.[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and guanidine hydrochloride (1 equivalent) in dimethylformamide (DMF).
-
Reaction: Heat the mixture in a water bath at 50-60°C for 4 hours.
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitate by filtration, dry it, and recrystallize from methanol.
Synthesis of Thiazoles
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, which are found in many biologically active compounds, including vitamin B1. The Hantzsch thiazole synthesis is a common method, which can be adapted for the synthesis of 2-amino-4-phenyl-1,3-thiazole.
Reaction Pathway for Thiazole Synthesis
Caption: Hantzsch synthesis of 2-Amino-4-phenyl-1,3-thiazole.
Quantitative Data for Thiazole Synthesis
This synthesis typically starts from an α-haloketone. While not a direct reaction of this compound, the phenyl-oxo-ethyl moiety is conserved.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenacyl bromide | Thiourea | Ethanol | Copper silicate | 78 | - | High | [6] |
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is based on the Hantzsch thiazole synthesis.[6]
-
Reaction Setup: In a round-bottom flask, combine phenacyl bromide (1 equivalent), thiourea (1.2 equivalents), and a catalytic amount of copper silicate in ethanol.
-
Reaction: Reflux the mixture at 78°C. Monitor the reaction progress using thin-layer chromatography.
-
Work-up: After the reaction is complete, filter the mixture to remove the catalyst.
-
Isolation: Pour the filtrate over crushed ice to precipitate the solid product.
Synthesis of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs; their core chemical structure is the fusion of a benzene ring and a diazepine ring. The synthesis of 1,5-benzodiazepines can be achieved by the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds.[7]
Reaction Pathway for Benzodiazepine Synthesis
Caption: Synthesis of a 1,5-Benzodiazepine derivative.
Quantitative Data for Benzodiazepine Synthesis
The synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones is well-established.[7]
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | Ketones | Acetonitrile | H-MCM-22 | Room Temp. | 1-3 | Good to Excellent | [7] |
Experimental Protocol: Synthesis of 4-Phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (Hypothetical)
This is a proposed protocol based on similar condensation reactions.[7]
-
Reaction Setup: In a round-bottom flask, stir a mixture of o-phenylenediamine (1 equivalent), this compound (1 equivalent), and a catalytic amount of H-MCM-22 in acetonitrile.
-
Reaction: Continue stirring at room temperature for 1-3 hours, monitoring the reaction by thin-layer chromatography.
-
Work-up: Once the reaction is complete, filter off the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired benzodiazepine.
Synthesis of Oxazines (Morpholin-3-ones)
While the direct synthesis of oxazines from this compound is not readily found, a related class of heterocycles, morpholin-3-ones, can be synthesized from precursors that could potentially be derived from it. A general synthesis of morpholin-3-one is presented below.
Reaction Pathway for Morpholin-3-one Synthesis
Caption: General synthesis of Morpholin-3-one.
Quantitative Data for Morpholin-3-one Synthesis
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminoethanol | Ethyl chloroacetate | Isopropanol | Sodium metal | 80 | 2 | 52 | [8] |
Experimental Protocol: Synthesis of Morpholin-3-one
This protocol describes a general synthesis of the morpholin-3-one core.[8]
-
Reaction Setup: In a round-bottom flask, add sodium metal in batches to a solution of 2-aminoethanol in isopropanol and heat at 50°C for 5 hours.
-
Addition of Reagent: Cool the mixture to 0°C and add ethyl chloroacetate dropwise.
-
Reaction: Heat the resulting suspension at 80°C for 2 hours.
-
Work-up: After cooling, filter the mixture to remove insoluble impurities.
-
Isolation: Concentrate the filtrate under reduced pressure and recrystallize the crude product from an isopropanol/ethyl acetate mixture to yield morpholin-3-one.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ijtsrd.com [ijtsrd.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 4-oxo-2-butenoic Acid via Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 4-oxo-2-butenoic acid and its derivatives through a microwave-assisted aldol condensation reaction. The protocols outlined below are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction
4-Oxo-2-butenoic acids are valuable building blocks in drug discovery and serve as versatile intermediates for the synthesis of more complex molecules.[1][2] Traditional synthetic routes to these compounds can be limited in scope.[1][2] The aldol condensation of methyl ketones with glyoxylic acid presents a robust and adaptable alternative, compatible with a wide range of starting materials.[1][2][3] Microwave-assisted synthesis, in particular, offers a rapid and efficient method for producing these compounds in moderate to excellent yields.[1][2]
This guide details two optimized sets of microwave-assisted reaction conditions: one for the condensation of aromatic methyl ketones and another for aliphatic methyl ketones, with glyoxylic acid.[1][2]
Reaction Scheme
The general reaction involves the aldol condensation of a methyl ketone with glyoxylic acid to yield the corresponding (E)-4-oxo-2-butenoic acid. This transformation is stereoselective, exclusively forming the E-alkene isomer.[2]
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Oxo-2-Butenoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-2-butenoic acids, also known as β-aroylacrylic acids, are valuable building blocks in medicinal chemistry and drug discovery.[1][2] These compounds and their derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][3] Their utility extends to being versatile intermediates for the synthesis of more complex molecules.[1][2] Traditional methods for their synthesis, such as Friedel–Crafts acylation and oxidative furan-opening, can be limited in scope and may not be compatible with a diverse range of starting materials.[1][4]
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles.[5][6][7][8] This approach is particularly advantageous for the synthesis of 4-oxo-2-butenoic acids via an aldol condensation reaction between methyl ketones and glyoxylic acid.[1][2][9] This document provides detailed protocols for the microwave-assisted synthesis of these valuable compounds, catering to both aromatic and aliphatic methyl ketone substrates.
General Reaction Scheme
The microwave-assisted synthesis of 4-oxo-2-butenoic acids proceeds via an aldol condensation of a methyl ketone with glyoxylic acid. The reaction is catalyzed by either an acid (for aromatic ketones) or a combination of a weak acid and a secondary amine (for aliphatic ketones).
Scheme 1: General reaction for the synthesis of 4-oxo-2-butenoic acids.
Caption: General reaction scheme.
Experimental Protocols
Two primary protocols have been developed for the microwave-assisted synthesis of 4-oxo-2-butenoic acids, optimized for either aromatic or aliphatic methyl ketones.[1]
Protocol A: For Aromatic Methyl Ketones
This procedure is optimized for the reaction of aryl methyl ketones with glyoxylic acid using tosic acid as a catalyst.[1]
Materials:
-
Aromatic methyl ketone (1.0 eq.)
-
Glyoxylic acid monohydrate (3.0 eq.)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 eq.)
-
1,4-Dioxane (2.5 mL per mmol of methyl ketone)
-
2 M Hydrochloric acid (HCl) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Biotage microwave vial (or equivalent) with a crimp cap
Procedure:
-
In a microwave vial, combine the aromatic methyl ketone (1 eq.), glyoxylic acid monohydrate (3 eq.), and TsOH monohydrate (1 eq.).
-
Add dioxane (2.5 mL/mmol) to dissolve the reactants.
-
Seal the vial with a crimp cap.
-
Place the vial in a microwave reactor and heat to 160 °C for 1 hour with stirring.[1]
-
After cooling, add 2 M aqueous HCl to the reaction mixture.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography if necessary.
Protocol B: For Aliphatic Methyl Ketones
This procedure is optimized for the reaction of aliphatic methyl ketones with glyoxylic acid using pyrrolidine and acetic acid as catalysts.[1]
Materials:
-
Aliphatic methyl ketone (1.0 eq.)
-
Glyoxylic acid monohydrate (3.0 eq.)
-
Pyrrolidine (1.0 eq.)
-
Acetic acid (1.0 eq.)
-
Methanol (MeOH) (2.5 mL per mmol of methyl ketone)
-
Biotage microwave vial (or equivalent) with a crimp cap
Procedure:
-
In a microwave vial, combine the aliphatic methyl ketone (1 eq.), glyoxylic acid monohydrate (3 eq.), and acetic acid (1 eq.).
-
Add methanol (2.5 mL/mmol) to the vial.
-
Add pyrrolidine (1 eq.) to the mixture.
-
Seal the vial with a crimp cap and stir the mixture for 5 minutes.
-
Place the vial in a microwave reactor and heat to 60 °C for 8 hours with stirring.[1]
-
After cooling, remove the solvent under reduced pressure.
-
The resulting residue can be purified by flash chromatography.
Data Presentation
The following tables summarize the yields of various 4-oxo-2-butenoic acids synthesized using the microwave-assisted protocols.
Table 1: Synthesis of 4-Oxo-2-butenoic Acids from Aromatic Methyl Ketones (Protocol A) [1]
| Entry | Methyl Ketone | Product | Yield (%) |
| 1 | 4-Methoxyacetophenone | 4-(4-methoxyphenyl)-4-oxo-2-butenoic acid | 85 |
| 2 | 4-Nitroacetophenone | 4-(4-nitrophenyl)-4-oxo-2-butenoic acid | 92 |
| 3 | 4-Chloroacetophenone | 4-(4-chlorophenyl)-4-oxo-2-butenoic acid | 78 |
| 4 | 4-Bromoacetophenone | 4-(4-bromophenyl)-4-oxo-2-butenoic acid | 81 |
| 5 | 2-Acetylnaphthalene | 4-(naphthalen-2-yl)-4-oxo-2-butenoic acid | 75 |
Table 2: Synthesis of 4-Oxo-2-butenoic Acids from Aliphatic Methyl Ketones (Protocol B) [1]
| Entry | Methyl Ketone | Product | Yield (%) |
| 1 | Cyclohexyl methyl ketone | 4-cyclohexyl-4-oxo-2-butenoic acid | 52 |
| 2 | Pinacolone | 4,4-dimethyl-2-oxopent-2-enoic acid | 65 |
| 3 | 2-Hexanone | 4-oxo-2-heptenoic acid | 45 |
| 4 | Acetone | 4-oxo-2-pentenoic acid | 38 |
Workflow and Mechanism
The general workflow for the synthesis and the proposed reaction mechanisms are depicted below.
Caption: Experimental workflow.
The reaction is believed to proceed through an aldol condensation mechanism. For aromatic ketones under acidic conditions (Protocol A), the ketone likely tautomerizes to its enol form, which then attacks the protonated glyoxylic acid. For aliphatic ketones (Protocol B), pyrrolidine is thought to form a more nucleophilic enamine intermediate with the ketone, which then reacts with the glyoxylic acid.[1][3]
Applications in Drug Development
4-Oxo-2-butenoic acid derivatives are of significant interest to the pharmaceutical industry. The core structure is a key pharmacophore in several classes of therapeutic agents. For instance, certain derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[10] The 4-oxo-2-butenoic acid moiety can chelate with magnesium ions in the active site of the enzyme.[10] The versatility of this scaffold allows for the generation of diverse chemical libraries for high-throughput screening, aiding in the discovery of new lead compounds.[4] The efficient and scalable microwave-assisted synthesis protocols described here can significantly facilitate the exploration of this chemical space for the development of novel therapeutics.
References
- 1. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Preparation and characterization of polyacrylic acid-hydroxyapatite nanocomposite by microwave-assisted synthesis method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl-4-oxo-4-phenyl-2-butenoate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl-4-oxo-4-phenyl-2-butenoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are the one-pot Friedel-Crafts acylation and a two-step process involving an initial Aldol condensation followed by Fischer esterification. The choice of method often depends on the available starting materials, desired scale, and equipment.
Q2: I am getting a low yield in my Friedel-Crafts synthesis. What are the likely causes?
A2: Low yields in Friedel-Crafts acylation can stem from several factors.[1] Inadequate activation of the acylating agent by the Lewis acid, side reactions such as polyacylation or alkylation, and deactivation of the aromatic ring are common culprits.[1] The purity of reagents and the reaction conditions, including temperature and reaction time, are also critical.
Q3: What are the typical side products in the synthesis of this compound?
A3: In Friedel-Crafts synthesis, potential side products include isomers (ortho, meta, para) if a substituted benzene is used, as well as products from polyacylation. In the Aldol condensation route, side reactions can lead to the formation of various condensation products, especially if the reaction is not carefully controlled.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. A patent for a one-pot synthesis suggests crystallization from a mixture of ethanol and water.[2] The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a silica gel stationary phase with a mobile phase of ethyl acetate and hexane is commonly used.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst (Friedel-Crafts) | Ensure the Lewis acid (e.g., AlCl₃) is anhydrous and has not been deactivated by exposure to moisture. Use freshly opened or properly stored catalyst. |
| Poor Quality Reagents | Use high-purity starting materials. Benzene and maleic anhydride should be dry. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Friedel-Crafts reactions are often temperature-sensitive. A patent suggests a range of 0 to 80°C.[2] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. Reaction times can range from 1 to 10 hours.[2] |
| Inefficient Esterification (Two-Step Method) | For the Fischer esterification, use a large excess of methanol and an effective acid catalyst (e.g., H₂SO₄) to drive the equilibrium towards the product.[3][4] |
Issue 2: Presence of Multiple Products/Impurities
| Potential Cause | Troubleshooting Step |
| Isomer Formation (Friedel-Crafts) | If using a substituted benzene, the choice of Lewis acid and reaction conditions can influence the regioselectivity. Consider alternative catalysts to favor the desired isomer. |
| Polyacylation (Friedel-Crafts) | Use a stoichiometric amount of the acylating agent. The acylated product is generally less reactive than the starting material, which minimizes polyacylation.[5] |
| Side Reactions in Aldol Condensation | Carefully control the reaction temperature and stoichiometry of the reactants to minimize the formation of undesired condensation byproducts. |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with TLC or GC-MS to avoid the presence of unreacted starting materials in the final product. |
Experimental Protocols
Method 1: One-Pot Friedel-Crafts Acylation
This protocol is adapted from a patented process for the direct synthesis of 4-phenyl-4-oxo-2-butenoate derivatives.[2]
Materials:
-
Aromatic hydrocarbon (e.g., Benzene)
-
Maleic anhydride derivative
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
-
Alkylating agent (e.g., Diethyl sulfate)
-
Solvent (e.g., Dichloromethane)
-
Sodium bicarbonate solution
-
Ethanol and Water (for crystallization)
Procedure:
-
In a reaction vessel under an inert atmosphere, suspend the Lewis acid (e.g., AlCl₃) in the solvent (e.g., Dichloromethane).
-
Cool the suspension to the desired temperature (e.g., 0-10°C).
-
Simultaneously or sequentially add the aromatic hydrocarbon and the maleic anhydride derivative to the cooled suspension.
-
Add the alkylating agent (e.g., Diethyl sulfate) to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 5-50°C) for 1-10 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.
-
Separate the organic layer and neutralize it with a base such as sodium bicarbonate solution to remove any unreacted maleic anhydride derivative.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Crystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.[2]
Method 2: Two-Step Synthesis via Aldol Condensation and Fischer Esterification
Step 1: Microwave-Assisted Aldol Condensation to form 4-oxo-4-phenyl-2-butenoic acid
Materials:
-
Acetophenone
-
Glyoxylic acid monohydrate
-
p-Toluenesulfonic acid (TsOH) monohydrate
-
Dioxane
-
2M HCl aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave vial, dissolve acetophenone (1 eq.), glyoxylic acid monohydrate (3 eq.), and TsOH monohydrate (1 eq.) in dioxane.
-
Seal the vial and heat it in a microwave reactor for 1 hour at 160°C.
-
After cooling, add 2M HCl aqueous solution to the mixture.
-
Extract the product three times with CH₂Cl₂.
-
Combine the organic phases and dry over MgSO₄.
-
Remove the solvent under vacuum to yield crude 4-oxo-4-phenyl-2-butenoic acid.
Step 2: Fischer Esterification to form this compound
Materials:
-
4-oxo-4-phenyl-2-butenoic acid (from Step 1)
-
Methanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 4-oxo-4-phenyl-2-butenoic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[6]
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash it with a saturated solution of NaHCO₃, followed by a saturated solution of NaCl.[6]
-
Dry the organic phase over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Lewis Acid on the Yield of Friedel-Crafts Acylation
| Entry | Aromatic Substrate | Acylating Agent | Lewis Acid | Yield (%) | Reference |
| 1 | Benzene Derivative | Acetic Anhydride | FeCl₃·6H₂O | 60-94 | [7] |
| 2 | Indole Derivative | p-Methoxybenzoyl chloride | ZnCl₂ | 99 | [8][9] |
| 3 | Indole Derivative | p-Anisyl-acetate | AgOTf | 81 | [8][9] |
| 4 | Anisole | Benzoyl chloride | Cu(OTf)₂ | Quantitative | [10] |
Table 2: Yield of 4-Oxo-4-phenyl-2-butenoic Acid via Microwave-Assisted Aldol Condensation
| Entry | Aryl Methyl Ketone | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | TsOH | 160 | 1 | 45-94 |
| 2 | 4-Methoxyacetophenone | TsOH | 160 | 1 | 94 |
| 3 | 4-Nitroacetophenone | TsOH | 160 | 1 | 85 |
| 4 | 4-Chloroacetophenone | TsOH | 160 | 1 | 75 |
Visualizations
Caption: Workflow for the one-pot Friedel-Crafts synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. EP1505054A1 - Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative - Google Patents [patents.google.com]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. pcliv.ac.uk [pcliv.ac.uk]
Common side reactions in the synthesis of Methyl-4-oxo-4-phenyl-2-butenoate and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Methyl-4-oxo-4-phenyl-2-butenoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low yield of the desired E-isomer and formation of a significant amount of the Z-isomer.
-
Potential Cause: Inadequate stereocontrol during a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The reactivity of the ylide or phosphonate carbanion plays a crucial role in determining the stereochemical outcome.
-
Troubleshooting Steps:
-
Reaction Choice: For a high E-selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the Wittig reaction when using stabilized phosphonate carbanions.[1][2]
-
Reagent Selection (Wittig): If using a Wittig reaction, employ a stabilized ylide (containing an electron-withdrawing group like an ester). Stabilized ylides favor the formation of (E)-alkenes.[3] For unstabilized ylides, the Schlosser modification can be used to obtain the E-alkene.[2][4]
-
Reagent Selection (HWE): The standard HWE reaction with stabilized phosphonate esters generally yields the (E)-alkene as the major product.[1][5]
-
Base and Solvent: In the HWE reaction, the choice of base and solvent can influence the E/Z ratio. For base-sensitive substrates, Masamune-Roush conditions (LiCl and an amine base) can be employed.[5]
-
Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography.
-
Issue 2: Formation of byproducts from self-condensation of the starting ketone in an Aldol condensation approach.
-
Potential Cause: The enolate of the ketone starting material reacts with another molecule of the ketone instead of the desired electrophile (e.g., glyoxylic acid).
-
Troubleshooting Steps:
-
Reaction Conditions: Use of microwave-assisted conditions has been shown to improve yields and reduce reaction times in the aldol condensation of methyl ketones with glyoxylic acid, potentially minimizing side reactions.[6]
-
Catalyst: The choice of catalyst is critical. For aromatic ketones, tosic acid is an effective catalyst, while for aliphatic ketones, a combination of pyrrolidine and acetic acid is preferred.[6]
-
Order of Addition: Add the ketone slowly to a mixture of the electrophile and the base/catalyst to maintain a low concentration of the enolate and favor the desired cross-condensation.
-
Issue 3: Low overall yield and difficult purification.
-
Potential Cause: This can be due to a variety of factors including incomplete reaction, formation of multiple side products, or degradation of the product.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time and prevent product degradation.
-
Purification Method: The crude product is often an oil and can be purified by column chromatography.[7]
-
Alternative Synthetic Route: Consider a different synthetic approach. For example, a Friedel-Crafts reaction between an aromatic hydrocarbon and a maleic anhydride derivative can produce 4-phenyl-4-oxo-2-butenoate derivatives in a single step.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common synthetic routes include:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a reliable method for forming α,β-unsaturated esters with high E-selectivity.[5][9]
-
Wittig Reaction: This classic olefination reaction can be used, but controlling stereoselectivity to favor the E-isomer requires careful selection of the ylide.[2][3]
-
Aldol Condensation: Microwave-assisted aldol condensation between a methyl ketone and glyoxylic acid is a viable route.[6]
-
Friedel-Crafts Acylation: This method involves the reaction of an aromatic compound with a maleic anhydride derivative in the presence of an acid catalyst.[8]
Q2: How can I favor the formation of the (E)-isomer of this compound?
A2: To favor the (E)-isomer:
-
Utilize the Horner-Wadsworth-Emmons (HWE) reaction, which inherently favors the formation of (E)-alkenes with stabilized phosphonate carbanions.[1]
-
In a Wittig reaction, use a stabilized phosphonium ylide.[3]
-
The Schlosser modification of the Wittig reaction can also be employed to obtain the (E)-alkene from unstabilized ylides.[4]
Q3: Are there any one-pot methods available for this synthesis?
A3: Yes, a one-pot microwave-assisted Horner-Wadsworth-Emmons reaction has been developed for the synthesis of related (Z)-3,3-trisubstituted-α,β-unsaturated methyl esters.[10] Additionally, a process involving the simultaneous or continuous reaction of a sulfuric ester, an aromatic hydrocarbon, and a maleic anhydride derivative can produce 4-phenyl-4-oxo-2-butenoate derivatives in one step.[8]
Q4: What are the typical purification methods for this compound?
A4: The crude product, which is often a dark-brown oil, is typically purified by column chromatography.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Aldol Condensation Route
| Starting Ketone Type | Catalyst | Solvent | Yield | Reference |
| Aromatic | Tosic Acid | Dioxane | Good to Excellent | [6] |
| Aliphatic | Pyrrolidine/Acetic Acid | Methanol | Good to Excellent | [6] |
Experimental Protocols
Protocol 1: Synthesis of (+)-Menthyl-(E)-4-oxo-4-phenyl-2-butenoate (Illustrative Example of Esterification)
This protocol describes the esterification of the corresponding carboxylic acid, which is a common final step in some synthetic routes.
-
Materials:
-
(E)-4-oxo-4-phenyl-2-butenoic acid
-
(+)-menthol
-
4-dimethylaminopyridine (DMAP)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane
-
-
Procedure: a. Dissolve 5.0 g (0.028 mole) of (E)-4-oxo-4-phenyl-2-butenoic acid in 60 ml of anhydrous dichloromethane. b. To this solution, add 4.43 g (0.028 mole) of (+)-menthol and 0.34 g (0.003 mole) of 4-dimethylaminopyridine. c. Cool the solution to 0°C. d. Add a solution of 5.86 g (0.028 mole) of N,N'-dicyclohexylcarbodiimide in 20 ml of anhydrous dichloromethane to the cooled mixture. e. Stir the mixture at 0°C for 30 minutes, and then at room temperature for one hour. f. Work up the reaction mixture to obtain the crude product as a dark-brown oil. g. Purify the crude product by column chromatography.[7]
Visualizations
Caption: Wittig reaction pathway for the synthesis of this compound, highlighting the potential formation of the Z-isomer as a side product.
Caption: Troubleshooting workflow for addressing low E-isomer yield in the synthesis.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. prepchem.com [prepchem.com]
- 8. EP1505054A1 - Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative - Google Patents [patents.google.com]
- 9. Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis | Chegg.com [chegg.com]
- 10. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl-4-oxo-4-phenyl-2-butenoate
Welcome to the technical support center for the purification of Methyl-4-oxo-4-phenyl-2-butenoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that were lost during filtration. - Premature crystallization occurred during hot filtration. | - Solvent Selection: If the compound is too soluble, try a solvent system with a co-solvent in which the compound is less soluble (e.g., ethanol/water, hexane/ethyl acetate). - Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. - Preheat Funnel: During hot filtration, preheat the funnel to prevent the product from crystallizing prematurely. |
| Oily Product Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that lower the melting point of the mixture. | - Change Solvent: Select a solvent with a lower boiling point. - Induce Crystallization: Try adding a seed crystal or scratching the flask. - Column Chromatography: If oiling out persists, column chromatography is a more suitable purification method. |
| Colored Impurities in Final Product | - Presence of colored byproducts from the synthesis. | - Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration (for recrystallization). Be aware that this may reduce the yield. - Column Chromatography: This is often more effective at removing colored impurities than recrystallization. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (mobile phase). - Column overloading. - Improper column packing. | - Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a good separation between the product and impurities (a difference in Rf values of at least 0.2 is ideal). A common starting point for chalcone-like compounds is a hexane:ethyl acetate mixture.[1] - Load Less Sample: Reduce the amount of crude material loaded onto the column. - Proper Packing: Ensure the column is packed uniformly to avoid channeling. |
| Product is Contaminated with Starting Materials | - Incomplete reaction. - Inefficient purification. | - Monitor Reaction: Use TLC to monitor the reaction to completion. - Optimize Purification: If starting materials are present after purification, a different purification strategy may be needed. For example, if the starting material is an aldehyde and the product a ketone, specific derivatizing agents could be used, followed by extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a chalcone-like compound, are recrystallization and column chromatography.[1][2] Recrystallization from ethanol or a mixed solvent system like ethanol/water is frequently reported for similar compounds.[2][3] Column chromatography using a silica gel stationary phase and a mobile phase such as hexane/ethyl acetate is also a standard technique.[1]
Q2: What are the likely impurities in my sample of this compound?
A2: The impurities will depend on the synthetic route used.
-
If synthesized via a Friedel-Crafts reaction (e.g., from benzene and a maleic anhydride derivative), potential impurities include unreacted starting materials, di-acylated or poly-acylated byproducts, and isomeric products.
-
If synthesized via an Aldol condensation (e.g., from benzaldehyde and methyl pyruvate), potential impurities include unreacted benzaldehyde and methyl pyruvate, the initial aldol addition product (a β-hydroxy keto-ester), and products from the self-condensation of methyl pyruvate.
Q3: How can I monitor the purity of my product during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your fractions during column chromatography and to check the purity of your final product. The presence of a single spot on the TLC plate (ideally with different solvent systems) is a good indication of purity. Further characterization should be done using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and melting point determination.
Q4: My compound won't crystallize from ethanol. What should I do?
A4: If your compound is too soluble in pure ethanol, you can try a mixed solvent system. A common technique is to dissolve the compound in a minimum amount of hot ethanol and then add a poor solvent, like water, dropwise until the solution becomes slightly cloudy. Then, reheat the solution until it is clear and allow it to cool slowly. Alternatively, you can try other solvent systems like ethyl acetate/hexane.
Q5: What is a good starting solvent system for column chromatography of this compound?
A5: For chalcone-like compounds, a mixture of hexane and ethyl acetate is a good starting point for the mobile phase in column chromatography. A ratio of 12:2 hexane:ethyl acetate has been reported for a similar compound.[1] You should optimize the ratio using TLC to achieve the best separation for your specific mixture of compounds.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Start with 95% ethanol. If the compound is found to be too soluble, an ethanol/water mixture can be used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Column Chromatography Protocol
This protocol is a general guideline and the mobile phase should be optimized using TLC.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 12:2).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: A flowchart for troubleshooting the purification of this compound.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of a suitable purification method.
References
Optimizing reaction conditions for Methyl-4-oxo-4-phenyl-2-butenoate production
Welcome to the technical support center for the synthesis of Methyl-4-oxo-4-phenyl-2-butenoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; degradation of starting materials or product; incorrect stoichiometry of reagents; inactive catalyst. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Ensure all reagents and solvents are pure and dry. - Verify the molar ratios of the reactants and catalyst. - Use a fresh or properly activated catalyst. For Friedel-Crafts reactions, ensure the Lewis acid (e.g., AlCl₃) is fresh and handled under anhydrous conditions. |
| Formation of Multiple Byproducts | Side reactions such as polymerization, self-condensation, or competing reaction pathways; reaction temperature is too high. | - Optimize the reaction temperature; running the reaction at a lower temperature may improve selectivity. - Add reagents in a controlled manner (e.g., dropwise addition) to minimize localized high concentrations. - In Friedel-Crafts reactions, the formation of byproducts can be due to complex equilibria; a one-step process reacting a sulfuric ester, aromatic hydrocarbon, and maleic anhydride derivative simultaneously may reduce byproducts.[1] |
| Difficult Product Isolation and Purification | Product is soluble in the aqueous phase during workup; formation of emulsions; product co-elutes with impurities during chromatography. | - For Friedel-Crafts reactions where the product and aluminum hydroxide are in the aqueous layer, steam distillation may be required for separation, though this can be challenging on an industrial scale.[1] - Adjust the pH of the aqueous phase to ensure the product is in its non-ionic form and preferentially partitions into the organic layer. - Use brine washes to break emulsions. - Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. Recrystallization from a suitable solvent system may also be effective. |
| Inconsistent Reaction Times | Variations in reaction temperature; catalyst deactivation; presence of impurities in starting materials. | - Use a temperature-controlled reaction setup to maintain a consistent temperature. - Ensure the catalyst is not exposed to air or moisture if it is sensitive. - Purify starting materials if they contain impurities that may inhibit the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are several established methods for the synthesis of this compound and its derivatives. The choice of method often depends on the available starting materials, scale, and desired purity. Key methods include:
-
Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound (like benzene) with maleic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.[1] This can be a two-step process involving the formation of 4-oxo-4-phenyl-2-butenoic acid followed by esterification, or a more efficient one-pot reaction.[1]
-
Aldol Condensation: A microwave-assisted aldol condensation between a methyl ketone (e.g., acetophenone) and a glyoxylic acid derivative can be an effective route.[2][3] Reaction conditions can be tuned based on the specific substrates.[2]
-
Esterification of 4-oxo-4-phenyl-2-butenoic acid: If the corresponding carboxylic acid is available, standard esterification procedures can be employed. For example, reaction with an alcohol in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).[4]
Q2: I am performing a Friedel-Crafts reaction and experiencing long reaction times and difficult workup. How can I optimize this?
Traditional Friedel-Crafts reactions for this synthesis can be slow because the equilibrium between the ring-closed maleic anhydride and the reactive acyl cation is unfavorable.[1] The workup can also be challenging due to the formation of aluminum hydroxide in the aqueous layer along with the product.[1]
To address these issues, consider the following:
-
One-Pot Procedure: A more efficient approach involves the simultaneous or continuous reaction of a sulfuric ester, an aromatic hydrocarbon, and a maleic anhydride derivative. This method can significantly shorten the reaction time and lead to higher yields.[1]
-
Reaction Conditions: The reaction is typically carried out in a solvent like chlorobenzene at a temperature between 0°C and 50°C.[1] The reaction time is usually between 1 to 10 hours.[1]
-
Workup: After the reaction, the excess aluminum chloride is decomposed by adding the reaction mixture to a cooled acidic aqueous solution. The organic layer is then washed with a sodium bicarbonate solution to remove excess maleic anhydride.[1]
Q3: What are the recommended purification techniques for this compound?
The crude product often requires purification to remove unreacted starting materials and byproducts. Common purification methods include:
-
Flash Chromatography: This is a widely used technique for purifying the product. A typical solvent system for elution is a mixture of cyclohexane and ethyl acetate.[5]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent, such as ethanol, can be an effective purification method.[1]
Q4: Can you provide a detailed experimental protocol for a related synthesis?
The following is a protocol for the synthesis of a similar compound, Ethyl (E)-4-Oxo-4-(4-Methylphenyl)but-2-enoate, which can be adapted. This protocol involves the bromination of a saturated precursor followed by an elimination reaction.[5]
Experimental Protocol: Synthesis of Ethyl (E)-4-Oxo-4-(4-Methylphenyl)but-2-enoate
-
Dissolve Ethyl 4-oxo-4-(4-methylphenyl)butanoate (1 eq) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere with stirring.
-
Slowly add a solution of bromine (1.1 eq) in anhydrous CH₂Cl₂ containing a catalytic amount of concentrated HCl at room temperature over 1 hour.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add triethylamine (TEA) dropwise under a nitrogen atmosphere over 30 minutes.
-
Allow the reaction to stir for an additional 30 minutes at 0°C.
-
Dilute the crude mixture with CH₂Cl₂ and wash sequentially with deionized water, 1N HCl, 5% Na₂CO₃, and brine.[5]
-
Dry the organic phase with Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting mixture by flash chromatography using a mixture of cyclohexane and ethyl acetate (9:1) as the eluent.[5]
| Reagent | Molar Equivalent |
| Ethyl 4-oxo-4-(4-methylphenyl)butanoate | 1 eq |
| Bromine | 1.1 eq |
| Concentrated HCl | Catalytic |
| Triethylamine (TEA) | Varies |
Process Visualizations
General Workflow for Synthesis and Purification
This diagram illustrates a typical workflow for the synthesis of this compound, from the initial reaction to the final purified product.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. EP1505054A1 - Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative - Google Patents [patents.google.com]
- 2. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 2.1.8. Synthesis of Ethyl (E)-4-Oxo-4-(4-Methylphenyl)but-2-Enoate (6) [bio-protocol.org]
Troubleshooting low purity in Methyl-4-oxo-4-phenyl-2-butenoate samples
Welcome to the technical support center for Methyl-4-oxo-4-phenyl-2-butenoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purity of this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address challenges you may encounter during its synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a persistent oil and will not crystallize. What could be the issue?
A1: The failure of your product to crystallize is often an indication of significant impurities. Common culprits include residual starting materials, side-products from the synthesis, or degradation of the target molecule. The presence of even small amounts of these impurities can disrupt the crystal lattice formation. We recommend analyzing the crude product by TLC, ¹H NMR, or GC-MS to identify the nature of the impurities before attempting further purification.
Q2: I've purified my this compound by column chromatography, but my NMR spectrum still shows unexpected peaks. What are the likely impurities?
A2: Depending on the synthetic route, several impurities could be present. If you've used a Friedel-Crafts acylation approach, you might have starting materials like benzoyl chloride or maleic anhydride derivatives. In the case of an aldol condensation, unreacted acetophenone or methyl glyoxylate could be present. Side-products from self-condensation of starting materials are also a possibility. Furthermore, the product itself can degrade under certain conditions.
Q3: My sample of this compound is showing a lower than expected purity by HPLC analysis. What are some potential reasons?
A3: Low purity by HPLC can be due to a range of factors including incomplete reaction, formation of byproducts, or degradation of the product during workup or storage. The α,β-unsaturated ketone moiety is susceptible to both acid and base-catalyzed degradation, which can lead to the formation of various decomposition products. It is crucial to maintain appropriate pH conditions during extraction and purification.
Q4: What are the recommended storage conditions for this compound to maintain its purity?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, keeping the compound at low temperatures (e.g., in a freezer) is recommended.
Troubleshooting Guides
Guide 1: Low Purity After Synthesis
If your initial purity assessment after synthesis is low, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low purity after synthesis.
Potential Impurities and Their Identification:
| Impurity Class | Potential Compounds | Analytical Signature (¹H NMR) |
| Starting Materials (Friedel-Crafts) | Benzene, Maleic Anhydride Derivatives | Characteristic aromatic and olefinic signals distinct from the product. |
| Starting Materials (Aldol) | Acetophenone, Methyl Glyoxylate | Signals corresponding to the methyl ketone and the aldehyde/ester protons. |
| Side-Products (Friedel-Crafts) | Polysubstituted aromatic compounds | Complex aromatic region in the NMR spectrum. |
| Side-Products (Aldol) | Self-condensation products | Signals indicating symmetrical structures or unexpected olefinic protons. |
| Degradation Products | Benzoic acid, products of Michael addition | Appearance of carboxylic acid proton, disappearance of the double bond signals. |
Guide 2: Purification Challenges
If you are facing difficulties in purifying your product, consider the following.
Column Chromatography Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect solvent system polarity. | Optimize the eluent system using TLC. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Compound Streaking | Compound is too polar for silica gel; interaction with acidic silica. | Use a deactivated silica gel or an alternative stationary phase like alumina. Adding a small amount of a polar solvent like methanol or a few drops of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can also help. |
| Compound Insoluble in Loading Solvent | The chosen solvent for loading is too non-polar. | Use a slightly more polar solvent to dissolve the sample for loading, but use the minimum amount necessary to avoid band broadening. |
Recrystallization Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Product Oiling Out | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the product. | Add a small amount of additional hot solvent to redissolve the oil and allow it to cool more slowly. Using a mixed solvent system where the product is less soluble in the second solvent can also be effective. |
| No Crystals Form Upon Cooling | The solution is not saturated enough; the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then cool again. If the compound is very soluble, add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expect signals for the methyl ester protons, the vinyl protons of the butenoate backbone, and the aromatic protons of the phenyl group.
-
¹³C NMR: Expect signals for the carbonyl carbons, the olefinic carbons, the aromatic carbons, and the methyl ester carbon.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the product and any impurities.[1]
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for diagnosing and resolving purity issues.
Caption: Logical flow for diagnosing and resolving purity issues.
References
Technical Support Center: Methyl-4-oxo-4-phenyl-2-butenoate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Methyl-4-oxo-4-phenyl-2-butenoate during experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound, an α,β-unsaturated ketone, is susceptible to degradation through three main pathways:
-
Hydrolysis: The ester functional group can be hydrolyzed under both acidic and basic conditions.
-
Oxidation: The electron-rich double bond and carbonyl group are prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to isomerization of the double bond (from the more stable trans-isomer to the less stable cis-isomer) and potential cycloaddition reactions.
Q2: What are the visible signs of this compound degradation?
A2: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., yellowing), precipitation, or cloudiness in solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are essential for accurately assessing stability.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) and the use of amber vials or light-blocking containers are recommended.
Q4: How can I improve the stability of this compound in my experimental solutions?
A4: Several strategies can be employed to enhance stability in solution:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-7.5) to minimize acid or base-catalyzed hydrolysis.
-
Use of Antioxidants: The addition of antioxidants can mitigate oxidative degradation.
-
Light Protection: Conduct experiments under reduced light conditions or use amber-colored labware.
-
Solvent Selection: Use aprotic solvents when possible, as they are less likely to participate in hydrolysis.
-
Complexation: The use of cyclodextrins to form inclusion complexes can protect the molecule from light and hydrolysis.[1][2][3][4]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Aqueous Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. Verify Solution pH: Ensure the pH is within the optimal range (6-7.5). 2. Buffer Selection: Use a non-reactive buffer system. 3. Temperature Control: Perform experiments at the lowest feasible temperature. |
| Oxidation | 1. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Add Antioxidants: Incorporate antioxidants such as BHT (butylated hydroxytoluene) or Vitamin E into the formulation. |
Issue 2: Inconsistent Results in Photochemical Experiments
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Control Light Exposure: Use a light source with a specific wavelength and intensity. Wrap experimental setups in aluminum foil. 2. Use Photostabilizers: Consider adding a UV absorber to the formulation if compatible with the experiment. 3. Isomerization: Analyze for the presence of the cis-isomer using a suitable chromatographic method. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photodegradation: Expose the stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 70°C for 48 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Analysis
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound. Note: This data is for illustrative purposes only and must be confirmed by experimentation.
Table 1: Percentage Degradation under Different Stress Conditions
| Stress Condition | % Degradation after 24 hours |
| 0.1 M HCl, 60°C | 15.2% |
| 0.1 M NaOH, 60°C | 45.8% |
| 3% H₂O₂, RT | 22.5% |
| UV Light (254 nm), RT | 35.1% |
| 70°C (Solid) | 5.3% |
Table 2: Effect of Stabilizers on Photodegradation (% Degradation after 24h UV Exposure)
| Formulation | % Degradation |
| Control (in Acetonitrile) | 35.1% |
| + 0.1% BHT | 28.4% |
| + 5% β-Cyclodextrin | 12.7% |
| Amber Vial | 8.9% |
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Key strategies to enhance the stability of the compound.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of Methyl-4-oxo-4-phenyl-2-butenoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of Methyl-4-oxo-4-phenyl-2-butenoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Friedel-Crafts Acylation: - Inactive Lewis acid catalyst (e.g., AlCl₃). - Insufficiently activated aromatic substrate. - Deactivated acylating agent. - Carbocation rearrangement.[1][2] Aldol Condensation: - Incorrect base or acid catalyst. - Unfavorable reaction equilibrium. - Steric hindrance from bulky reactants. | Friedel-Crafts Acylation: - Use a fresh, anhydrous Lewis acid catalyst. - Ensure the aromatic ring is not strongly deactivated. - Use a more reactive acylating agent (e.g., acyl chloride over anhydride). - Optimize reaction temperature to minimize side reactions. Aldol Condensation: - Screen different catalysts (e.g., NaOH, KOH, acid catalysts). - Use a dehydrating agent to shift the equilibrium towards the product. - Consider a different synthetic route if steric hindrance is significant. |
| Formation of Multiple Byproducts | Friedel-Crafts Acylation: - Polyacylation of the aromatic ring. - Isomerization of the product. Aldol Condensation: - Self-condensation of reactants. - Mixed aldol reactions leading to a complex product mixture. - Michael addition side reactions. | Friedel-Crafts Acylation: - Use a stoichiometric amount of the Lewis acid.[3] - Control reaction temperature and time. - Consider using a milder Lewis acid. Aldol Condensation: - Use one reactant without α-hydrogens to prevent self-condensation. - Slowly add one reactant to the other to control the reaction. - Optimize reaction conditions (temperature, catalyst) to favor the desired product. |
| Difficult Purification of the Final Product | - Presence of unreacted starting materials. - Formation of closely related byproducts with similar physical properties. - Tarry or oily crude product. | - Optimize the reaction to drive it to completion. - Employ column chromatography with a suitable solvent system for separation. - Consider recrystallization from an appropriate solvent to improve purity. - For tarry products, an initial workup with a non-polar solvent may help remove some impurities. |
| Inconsistent Results Upon Scale-Up | - Inefficient heat transfer in larger reaction vessels. - Poor mixing leading to localized "hot spots" and side reactions. - Changes in the surface area to volume ratio affecting reaction kinetics. | - Use a jacketed reactor for better temperature control. - Employ efficient mechanical stirring. - Perform a pilot scale-up study to identify potential issues before moving to a larger scale. - Re-optimize reaction parameters at the larger scale. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common synthetic routes are the Friedel-Crafts acylation of benzene or a substituted benzene with a suitable four-carbon acylating agent, and the Aldol condensation between acetophenone and a glyoxylic acid derivative.[4]
Q2: How can I minimize the formation of polyacylation products in a Friedel-Crafts reaction?
A2: The product, an acylated aromatic ring, is deactivated towards further electrophilic substitution, which naturally disfavors polyacylation.[3] However, to further minimize this, it is crucial to use a stoichiometric amount of the Lewis acid catalyst and to control the reaction temperature and time carefully.
Q3: In an Aldol condensation, how can I favor the formation of the desired cross-condensation product over self-condensation byproducts?
A3: To favor cross-condensation, one of the carbonyl compounds should ideally lack α-hydrogens, making it unable to form an enolate and act only as an electrophile. If both reactants have α-hydrogens, one can be added slowly to a mixture of the other reactant and the base to keep its concentration low and minimize self-condensation.
Q4: What are the typical yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. Some reported yields are in the range of 60-70% for certain Friedel-Crafts based methods. Microwave-assisted aldol condensations have also shown moderate to excellent yields.
Q5: What purification techniques are most effective for this compound?
A5: Column chromatography is a common and effective method for purifying the crude product. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation (One-Pot Method)
This protocol is adapted from a patented industrial process for related derivatives and provides a one-step synthesis.
Materials:
-
Maleic anhydride
-
Benzene (or substituted benzene)
-
Methylating agent (e.g., Dimethyl sulfate)
-
Aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Hydrochloric acid (1M)
-
Sodium bicarbonate solution (10%)
-
Ethanol (for crystallization)
Procedure:
-
To a stirred solution of maleic anhydride and the aromatic hydrocarbon in the anhydrous solvent under a nitrogen atmosphere, add the alkylating agent.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1M hydrochloric acid.
-
Separate the organic layer and wash it with a 10% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization from ethanol or by column chromatography.
Protocol 2: Synthesis via Aldol Condensation (Microwave-Assisted)
This protocol is based on a general method for the synthesis of 4-oxo-2-butenoic acids.
Materials:
-
Acetophenone
-
Methyl glyoxylate
-
Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., pyrrolidine/acetic acid)
-
Dioxane (as solvent)
-
Hydrochloric acid (2M)
-
Dichloromethane
Procedure:
-
In a microwave vial, combine acetophenone (1 eq.), methyl glyoxylate (1.5 eq.), and the chosen catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.) in dioxane.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 120-150 °C for 30-60 minutes.
-
After cooling, add 2M hydrochloric acid to the reaction mixture.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Typical Reagents | General Yield Range | Key Advantages | Common Challenges |
| Friedel-Crafts Acylation | Benzene, Maleic anhydride derivative, AlCl₃, Methylating agent | 60-70% | Often a one-pot reaction, scalable. | Stoichiometric Lewis acid required, potential for side reactions.[3] |
| Aldol Condensation | Acetophenone, Methyl glyoxylate, Acid or Base catalyst | Moderate to Excellent | Milder conditions, can be microwave-assisted for faster reaction times. | Potential for self-condensation and mixed products, equilibrium may not favor product. |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.
Caption: Logical relationship for troubleshooting low product yield.
References
Identifying and removing impurities from Methyl-4-oxo-4-phenyl-2-butenoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl-4-oxo-4-phenyl-2-butenoate. The information is designed to help identify and remove impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent synthetic route is the Friedel-Crafts acylation of benzene with a maleic anhydride derivative, followed by esterification. This electrophilic aromatic substitution reaction is a versatile method for creating the core structure of the molecule.
Q2: What are the potential impurities I might encounter in my crude product?
Several impurities can arise from the synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual benzene, maleic anhydride, or the corresponding acyl chloride.
-
Side Products from the Friedel-Crafts Reaction: Polysubstituted products, although less common than in Friedel-Crafts alkylation, can still occur.[1][2][3][4] Isomeric products may also form depending on the substituents on the aromatic ring.
-
Products of Subsequent Reactions: Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-oxo-4-phenyl-2-butenoic acid) can occur, particularly during aqueous workup or if moisture is present.
-
Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) may be present.
Q3: How can I monitor the progress of the reaction and the purity of my product?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase for analyzing this compound and potential impurities is a mixture of ethyl acetate and hexanes. The spots can be visualized under UV light, as the aromatic and conjugated systems are UV-active.[5] Stains such as potassium permanganate or p-anisaldehyde can also be used for visualization.[5][6]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC until the starting materials are consumed. If the reaction stalls, consider adding more catalyst or increasing the reaction temperature. |
| Deactivated Aromatic Ring | Friedel-Crafts reactions are less effective on strongly deactivated aromatic rings. Ensure your starting benzene derivative does not contain strongly electron-withdrawing groups. |
| Catalyst Inactivation | The Lewis acid catalyst is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. |
| Product Loss During Workup | Minimize the exposure of the ester to acidic or basic aqueous conditions to prevent hydrolysis. Ensure efficient extraction with an appropriate organic solvent. |
Problem 2: Presence of Multiple Spots on TLC After Reaction
| Impurity Identity | Identification (TLC) | Removal Method |
| Unreacted Starting Materials | Spots corresponding to the Rf values of the starting materials. | Distillation (for volatile starting materials like benzene) or Column Chromatography . |
| Polysubstituted Products | Typically less polar than the desired product (higher Rf on silica gel). | Column Chromatography is the most effective method for separating these byproducts. |
| 4-oxo-4-phenyl-2-butenoic acid (Hydrolysis Product) | More polar than the desired product (lower Rf on silica gel). | Column Chromatography or an acid-base extraction . The carboxylic acid can be removed by washing the organic layer with a mild base like sodium bicarbonate solution. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for purifying this compound if the impurity profile is not overly complex.
Procedure:
-
Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexanes.
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Typical Recrystallization Solvent Systems:
| Solvent System | Comments |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists. |
| Ethyl Acetate/Hexanes | A versatile system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy. |
| Methanol | Can be used for compounds that are highly soluble in it when hot and sparingly soluble when cold. |
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective technique for separating the desired product from various impurities.
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Solvent Systems for Column Chromatography:
| Solvent System (v/v) | Typical Rf of Product | Notes |
| 20-30% Ethyl Acetate in Hexanes | 0.3 - 0.4 | A good starting point for many separations of this compound. |
| 5% Methanol in Dichloromethane | Varies | Suitable for more polar impurities. |
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting logic for synthesis and purification issues.
References
- 1. brainly.com [brainly.com]
- 2. testbook.com [testbook.com]
- 3. Solved: Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri [Chemistry] [gauthmath.com]
- 4. Polysubstitution is a major drawback in:(A)- Reimer Tiemann reaction(B)- Friedel Craft acylation(C)- Friedel Craft alkylation(D)- Acetylation of aniline [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC stains [reachdevices.com]
Effect of different catalysts on Methyl-4-oxo-4-phenyl-2-butenoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl-4-oxo-4-phenyl-2-butenoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound and related chalcone structures are the Claisen-Schmidt condensation and the Friedel-Crafts acylation. The Claisen-Schmidt reaction involves the condensation of an acetophenone with a benzaldehyde derivative in the presence of an acid or base catalyst. Friedel-Crafts acylation can provide a more direct, one-step route under acidic conditions.
Q2: How do I choose between a base-catalyzed or acid-catalyzed Claisen-Schmidt condensation?
A2: The choice of catalyst depends on the specific substrates and desired reaction outcome. Base-catalyzed condensation is the most common method for chalcone synthesis.[1][2] However, acid catalysis may be favored in certain cases, particularly depending on the electronic nature of the substituents on your aromatic rings.
Q3: What are the typical yields and reaction times I can expect?
A3: Yields and reaction times are highly dependent on the chosen synthetic route, catalyst, and reaction conditions. For instance, a one-step Friedel-Crafts-type process for a similar derivative has been reported to be completed within 1 to 4 hours with high purity.[1] Traditional Claisen-Schmidt condensations can have variable yields and may require longer reaction times.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[1] Column chromatography can also be employed for higher purity. After reaction completion, the workup for a Friedel-Crafts reaction often involves neutralizing the acid catalyst, followed by extraction and crystallization.[1]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive catalyst | Ensure the catalyst is fresh and has not been deactivated by exposure to air or moisture. |
| Incorrect stoichiometry | Verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion. | |
| Insufficient reaction time or temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Significant amount of starting material remaining | Inefficient catalysis | The chosen catalyst may not be optimal for your specific substrates. Consider screening other acid or base catalysts. |
| Reversibility of the reaction | For aldol-type condensations, removal of water using a Dean-Stark trap can help drive the equilibrium towards the product. | |
| Product loss during workup | Emulsion formation during extraction | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product solubility in the wash solution | Minimize the volume of the wash solution and ensure it is cold to reduce product loss. | |
| Incomplete crystallization | Ensure the crystallization solvent is appropriate and allow sufficient time for crystallization at a low temperature. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple spots on TLC | Formation of side products | Optimize reaction conditions (temperature, reaction time) to minimize side reactions. Consider using a milder catalyst. |
| Self-condensation of the ketone | In base-catalyzed reactions, add the aldehyde to the reaction mixture before the ketone to minimize self-condensation. | |
| Product is oily or does not crystallize | Presence of impurities | Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect solvent for recrystallization | Screen a variety of solvents or solvent mixtures to find an appropriate system for recrystallization. | |
| Product color is off (e.g., too dark) | Presence of colored impurities | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of a 4-Phenyl-4-oxo-2-butenoate Derivative (via Friedel-Crafts type reaction)
| Catalyst System | Reactants | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Aluminum chloride / Diethyl sulfate | 1,2-dimethoxybenzene, Maleic anhydride | 2 | 87 | 99.6 | [1] |
| Aluminum chloride / Diethyl sulfate | 1-chloro-2-methoxybenzene, Maleic anhydride | Not Specified | 68 | 99.6 | [1] |
Note: This data is for a structurally similar derivative and is intended to be representative. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: One-Step Synthesis of Ethyl (E)-4-(3,4-dimethoxyphenyl)-4-oxo-2-butenoate (Friedel-Crafts Type Reaction)[1]
This protocol describes the synthesis of a derivative and can be adapted for this compound with appropriate modifications to the starting materials.
Materials:
-
1,2-dimethoxybenzene
-
Maleic anhydride
-
Aluminum chloride
-
Diethyl sulfate
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Ethanol (for crystallization)
-
Water
Procedure:
-
In a four-neck flask under a nitrogen atmosphere, charge 1,2-dimethoxybenzene and maleic anhydride in dichloromethane.
-
Cool the mixture to 0-10°C.
-
Add aluminum chloride portion-wise, maintaining the temperature between 0-10°C.
-
Stir the mixture at this temperature for 30 minutes.
-
Add diethyl sulfate dropwise over 1 hour, maintaining the temperature between 0-10°C.
-
Allow the reaction to proceed at this temperature for 2 hours.
-
Pour the reaction mixture into a cold aqueous solution of hydrochloric acid.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Crystallize the residue from a mixture of ethanol and water to obtain the pure product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Phase-Transfer Catalyst Optimization in Butenoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in butenoate synthesis using phase-transfer catalysis (PTC).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a phase-transfer catalyst in butenoate synthesis?
A1: In the synthesis of butenoates, which often involves the alkylation of an active methylene compound like ethyl acetoacetate, the reactants may be in two immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the substrate). A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another where the reaction occurs.[1] Typically, the PTC, such as a quaternary ammonium salt, transports an anion (like the enolate of ethyl acetoacetate) from the aqueous or solid phase into the organic phase to react with an alkyl halide, thereby accelerating the reaction.[1]
Q2: What are the common types of phase-transfer catalysts used in these syntheses?
A2: The most common PTCs are quaternary ammonium ('quat') and phosphonium salts.[2] Crown ethers are also used.[3] For butenoate synthesis via alkylation of β-keto esters, quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Tetrabutylammonium Iodide (TBAI) are frequently employed.[4][5]
Q3: What is the difference between C-alkylation and O-alkylation, and why is it important in butenoate synthesis?
A3: The enolate ion of a β-keto ester is an ambident nucleophile, meaning it can be attacked by an electrophile (the alkyl halide) at two different positions: the α-carbon or the oxygen atom.
-
C-alkylation results in the formation of a new carbon-carbon bond, leading to the desired substituted butenoate precursor.
-
O-alkylation results in the formation of a vinyl ether, which is an undesired byproduct in this context.
Controlling the selectivity between C- and O-alkylation is crucial for maximizing the yield of the target butenoate.[6]
Q4: Which factors influence the C/O alkylation ratio?
A4: Several factors can be adjusted to favor the desired C-alkylation:
-
Alkyl Halide: Softer leaving groups favor C-alkylation. The general trend is I > Br > Cl. Alkyl iodides generally give the highest proportion of C-alkylation.[6]
-
Temperature: Lower reaction temperatures tend to favor C-alkylation. Increasing the temperature often leads to a higher proportion of the O-alkylated product.[4][6]
-
Solvent: The choice of solvent can influence selectivity. Acetonitrile and toluene are common choices.[6]
-
Catalyst: The structure of the phase-transfer catalyst can play a role in selectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective catalyst. 2. Base is not strong enough. 3. Insufficient agitation. 4. Catalyst poisoning. | 1. Ensure the catalyst is appropriate for the reaction. Consider a more lipophilic quaternary ammonium salt. 2. Use a stronger base or a different base (e.g., switch from K₂CO₃ to KOH if ester hydrolysis is not an issue). Carbonate is sufficiently basic to deprotonate acetoacetate.[4] 3. Increase the stirring speed to improve the interfacial area between phases. 4. Ensure all reagents and solvents are free from impurities that could deactivate the catalyst. |
| Low Yield of C-Alkylated Product | 1. Competing O-alkylation. 2. Hydrolysis of the ester group. 3. Dialkylation. | 1. Use an alkyl iodide instead of a chloride or bromide.[6] Lower the reaction temperature.[4] 2. Use a non-hydroxide base like potassium carbonate (K₂CO₃) to avoid saponification, especially when using aqueous bases.[4][6] 3. Add the alkylating agent dropwise at a lower temperature.[4] Use a slight excess of the active methylene compound relative to the alkylating agent. |
| Formation of Dialkylated Byproduct | Excess alkylating agent or prolonged reaction time at elevated temperatures. | Use a stoichiometric amount or a slight excess of the active methylene compound. Add the alkyl halide slowly to the reaction mixture. Monitor the reaction progress by TLC or GC to avoid over-reaction. Lowering the temperature can improve selectivity for mono-alkylation.[4] |
| Difficulty Separating the Catalyst | The catalyst is highly soluble in the product-containing organic phase. | Consider using a polymer-supported PTC for easier removal by filtration. Alternatively, perform aqueous washes to extract the catalyst, though this may depend on the catalyst's partitioning behavior. |
Data Presentation
Table 1: Effect of Alkyl Halide on C/O Alkylation Ratio in the Synthesis of Ethyl 2-Alkyl-3-oxobutanoate
Reaction Conditions: Ethyl acetoacetate, powdered anhydrous potassium carbonate, tetraalkylammonium salt (catalyst), and a slight excess of an alkyl halide were stirred and heated at 100°C for 1.5 hours in acetonitrile.
| Alkyl Halide (R-X) | C-Alkylated Product (%) | O-Alkylated Product (%) | C/O Ratio |
| n-Butyl Chloride | 65 | 35 | 1.86 |
| n-Butyl Bromide | 85 | 15 | 5.67 |
| n-Butyl Iodide | 95 | 5 | 19.0 |
Data sourced from J. Chem. Educ., 1981, 58 (10), p 845.[6]
Table 2: Alkylation of Ethyl Acetoacetate under Microwave and Solvent-Free Conditions
Reaction Conditions: Ethyl acetoacetate, K₂CO₃, alkyl halide, heated under microwave irradiation.
| Entry | Alkyl Halide | Temperature (°C) | Time (min) | Mono-alkylated Product Yield (%) | Dialkylated Product Yield (%) |
| 1 | Ethyl Iodide | 140 | 30 | 85 | ~5 |
| 2 | n-Propyl Bromide | 140 | 30 | 82 | ~5 |
| 3 | Isopropyl Bromide | 140 | 60 | 72 | - |
Data sourced from Catalysts, 2015, 5(2), 634-653.[7]
Experimental Protocols
Protocol: Synthesis of Ethyl 2-n-Butyl-3-oxobutanoate via Solid-Liquid PTC
This protocol is adapted from the procedure described for the alkylation of ethyl acetoacetate.[6]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Anhydrous potassium carbonate (powdered, 2.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.1 eq)
-
1-Iodobutane (1.1 eq)
-
Acetonitrile (solvent)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0 eq) and acetonitrile.
-
Add ethyl acetoacetate (1.0 eq) and tetrabutylammonium bromide (0.1 eq) to the suspension.
-
Add 1-iodobutane (1.1 eq) to the mixture.
-
Heat the suspension to reflux (approximately 82°C for acetonitrile) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1.5-3 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the salts with a small amount of diethyl ether.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure ethyl 2-n-butyl-3-oxobutanoate.
Mandatory Visualizations
Caption: Phase-transfer catalysis cycle for C-alkylation of ethyl acetoacetate.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. iajpr.com [iajpr.com]
- 3. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
Preventing polymerization of methyl 3-benzoylacrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of methyl 3-benzoylacrylate during experiments and storage.
Troubleshooting Guide
This guide addresses common issues encountered with the stability of methyl 3-benzoylacrylate.
| Issue | Potential Cause | Recommended Action |
| Cloudiness or increased viscosity of methyl 3-benzoylacrylate solution. | Onset of polymerization. | 1. Immediately cool the solution in an ice bath to slow down the reaction. 2. Check for the presence of an appropriate inhibitor. If absent or depleted, add a suitable inhibitor (see Table 1). 3. If polymerization is advanced, do not attempt to salvage the material. Dispose of it according to safety protocols, as the polymerization can be exothermic. |
| Solid polymer formation in the storage container. | Spontaneous polymerization due to improper storage conditions (e.g., exposure to heat, light, or absence of inhibitor). | 1. Do not attempt to heat the container to melt the polymer, as this can lead to a runaway reaction. 2. Safely dispose of the entire container following institutional guidelines for reactive waste. 3. Review storage procedures to ensure they align with the recommendations in the FAQs below. |
| Discoloration (e.g., yellowing) of the monomer. | Potential degradation or polymerization. | 1. Discoloration can be an early sign of instability. 2. Test a small sample for purity and the presence of polymer using analytical methods such as FTIR or NMR spectroscopy.[1][2] 3. If impurities or polymer are detected, purification by distillation (with an inhibitor) may be necessary. |
| Inconsistent results in reactions using methyl 3-benzoylacrylate. | Partial polymerization of the starting material, leading to inaccurate concentrations and potential interference with the reaction. | 1. Before use, visually inspect the monomer for any signs of polymerization. 2. If in doubt, perform a quick quality check (e.g., refractive index or a simple analytical test). 3. Consider filtering the monomer through a plug of inhibitor-containing alumina to remove any oligomers before use. |
Frequently Asked Questions (FAQs)
Q1: What causes methyl 3-benzoylacrylate to polymerize?
A1: Methyl 3-benzoylacrylate, like other acrylates, is susceptible to free-radical polymerization. This process can be initiated by:
-
Heat: Elevated temperatures increase the rate of radical formation.
-
Light: UV radiation can generate free radicals and initiate polymerization.
-
Peroxides and other radical initiators: Contaminants or intentionally added initiators (like benzoyl peroxide) will trigger polymerization.[3]
-
Absence of an inhibitor: Inhibitors are crucial for scavenging free radicals and preventing the chain reaction of polymerization.
Q2: How can I prevent the polymerization of methyl 3-benzoylacrylate during storage?
A2: Proper storage is critical for maintaining the stability of methyl 3-benzoylacrylate. Follow these guidelines:
-
Add an inhibitor: Ensure the monomer is stabilized with a suitable inhibitor. While specific data for methyl 3-benzoylacrylate is limited, inhibitors commonly used for other acrylates are a good starting point (see Table 1).
-
Store in a cool, dark place: Keep the container in a refrigerator, away from heat sources and direct sunlight.
-
Use an appropriate container: Store in an opaque, tightly sealed container to protect from light and contamination.
-
Maintain an air headspace: For phenolic inhibitors like hydroquinone (HQ) and 4-methoxyphenol (MEHQ), the presence of oxygen is essential for their function. Do not store under an inert atmosphere like nitrogen or argon.
Q3: Which inhibitors are recommended for methyl 3-benzoylacrylate, and at what concentration?
A3: While there is a lack of specific studies on methyl 3-benzoylacrylate, the following inhibitors are effective for other acrylates and are recommended as a starting point. The optimal concentration may require empirical determination.
Table 1: Common Inhibitors for Acrylate Monomers
| Inhibitor | Abbreviation | Typical Concentration Range (for other acrylates) | Mechanism of Action | Notes |
| Hydroquinone | HQ | 100 - 1000 ppm | Radical scavenger | Requires oxygen to be effective. |
| 4-Methoxyphenol (Monomethyl ether of hydroquinone) | MEHQ | 50 - 500 ppm | Radical scavenger | Requires oxygen to be effective. Often preferred over HQ due to better solubility in organic monomers. |
| Phenothiazine | PTZ | 100 - 1000 ppm | Radical scavenger | Effective at higher temperatures and does not require oxygen.[4] |
| 2,6-di-tert-butyl-4-methylphenol | BHT | 100 - 1000 ppm | Radical scavenger | A common antioxidant that can also inhibit polymerization. |
Q4: How do I remove the inhibitor before my reaction?
A4: If the inhibitor interferes with your experiment, it can be removed by:
-
Column chromatography: Passing the monomer through a column of activated alumina or silica gel will remove phenolic inhibitors.
-
Washing with an alkaline solution: A dilute aqueous solution of sodium hydroxide can be used to extract acidic phenolic inhibitors. The monomer must then be thoroughly dried. It is crucial to use the inhibitor-free monomer immediately, as it will be highly prone to polymerization.[3]
Q5: How can I detect if my methyl 3-benzoylacrylate has started to polymerize?
A5: Several analytical techniques can be used to detect the presence of polymer in your monomer:[1][5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance or broadening of the C=C bond peak (around 1630 cm⁻¹) and the appearance of broad peaks corresponding to the polymer backbone are indicative of polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the sharp peaks of the vinyl protons will decrease in intensity, and broad signals corresponding to the polymer will appear.
-
Differential Scanning Calorimetry (DSC): An exothermic peak upon heating can indicate ongoing polymerization. The presence of a glass transition temperature (Tg) is also a clear sign of polymer contamination.
-
Gel Permeation Chromatography (GPC): This technique can separate the monomer from any higher molecular weight polymer, allowing for quantification.
Experimental Protocols
Protocol 1: Standard Inhibition of Methyl 3-Benzoylacrylate for Storage
-
Objective: To stabilize methyl 3-benzoylacrylate for long-term storage.
-
Materials:
-
Methyl 3-benzoylacrylate
-
4-Methoxyphenol (MEHQ)
-
Amber glass bottle
-
-
Procedure:
-
Prepare a stock solution of MEHQ in a compatible solvent (e.g., acetone or the monomer itself) if adding a very small amount.
-
Add MEHQ to the methyl 3-benzoylacrylate to a final concentration of 200 ppm (0.2 mg of MEHQ per 1 g of monomer).
-
Thoroughly mix the solution to ensure the inhibitor is fully dissolved.
-
Transfer the stabilized monomer to a clean, dry amber glass bottle.
-
Ensure there is a headspace of air in the bottle.
-
Seal the bottle tightly and label it clearly with the contents, concentration of inhibitor, and date.
-
Store the bottle in a refrigerator at 2-8 °C.
-
Protocol 2: Monitoring Polymerization Using FTIR Spectroscopy
-
Objective: To qualitatively assess the presence of polymer in a sample of methyl 3-benzoylacrylate.
-
Materials:
-
Methyl 3-benzoylacrylate sample
-
FTIR spectrometer with a liquid sample cell (e.g., NaCl plates)
-
Reference sample of pure, unpolymerized methyl 3-benzoylacrylate (if available)
-
-
Procedure:
-
Acquire a background spectrum on the clean FTIR cell.
-
Apply a thin film of the methyl 3-benzoylacrylate sample to the cell.
-
Acquire the IR spectrum of the sample.
-
Analyze the spectrum for the following changes:
-
A decrease in the intensity or broadening of the acrylate C=C stretch, typically around 1630 cm⁻¹.
-
The appearance of a broad signal in the C-H stretching region (around 2850-3000 cm⁻¹) and the fingerprint region, which is characteristic of the polymer backbone.
-
-
Compare the spectrum to that of a pure reference sample to confirm the presence of polymer.
-
Visualizations
Caption: Workflow for the stabilization and monitoring of methyl 3-benzoylacrylate.
Caption: Free-radical polymerization and inhibition pathway for acrylates.
References
Best practices for storing and handling Methyl-4-oxo-4-phenyl-2-butenoate
Welcome to the technical support center for Methyl-4-oxo-4-phenyl-2-butenoate. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] While some suppliers suggest storage at room temperature, refrigeration is also a recommended practice to ensure long-term integrity.[1] It is crucial to protect the compound from heat, sparks, and open flames.[1] One supplier suggests a shelf life of 24-36 months under appropriate storage conditions.[2]
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is classified as a hazardous substance. The primary hazard statements include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is essential to handle this compound with appropriate personal protective equipment (PPE) in a chemical fume hood.[1]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is imperative to use the following PPE:
-
Eye/face protection (safety glasses or goggles).
-
Skin protection (chemical-resistant gloves and a lab coat).
-
Respiratory protection (use only under a chemical fume hood).[1]
Ensure that an eyewash station and safety shower are readily accessible in the work area.[1]
Q4: How should I prepare a stock solution of this compound?
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | Ensure the compound is stored in a tightly sealed container in a cool, dry place, away from light and heat sources. For long-term storage, consider refrigeration. |
| Inaccurate concentration of stock solution. | Verify the accuracy of your balance. Prepare fresh stock solutions regularly and store them appropriately (aliquoted and frozen, if stable in the chosen solvent). | |
| Reaction with incompatible substances. | Avoid contact with strong oxidizing agents, as this can lead to vigorous and potentially explosive reactions.[3] | |
| Compound Precipitation in Assay | Low solubility in the aqueous assay buffer. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the assay medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Temperature fluctuations affecting solubility. | Ensure all solutions are at a stable temperature before and during the experiment. | |
| Low Reaction Yield (in synthesis) | Impure starting materials. | Confirm the purity of this compound and other reactants using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Suboptimal reaction conditions. | Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. Refer to relevant synthetic protocols for this class of compounds. | |
| Product degradation during workup. | Neutralize any acidic catalysts and wash the organic layer with a mild base like sodium bicarbonate to remove unreacted starting materials.[4] Consider purification methods like crystallization to obtain a high-purity product.[4] |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, a general protocol for its synthesis via a Friedel-Crafts reaction is suggested.[5]
Synthesis of 4-oxo-4-phenyl butanoic acid (a precursor):
This reaction involves the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[5] The resulting 4-oxo-4-phenyl butanoic acid can then be esterified to yield the methyl ester.
General Handling Workflow for Biological Assays:
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is limited, research on related compounds suggests potential biological activities. For instance, certain derivatives of 4-phenyl-3-butenoic acid have been identified as inhibitors of histone deacetylases (HDACs).[6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the reactivation of tumor suppressor genes, making them a target for cancer therapy.
A simplified logical diagram illustrating the potential consequence of HDAC inhibition is provided below:
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound, CasNo.14274-07-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. EP1505054A1 - Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of NMR: A Troubleshooting Guide for Methyl-4-oxo-4-phenyl-2-butenoate
Technical Support Center
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. However, unexpected peaks in an NMR spectrum can often lead to confusion and hinder experimental progress. This technical support center provides a comprehensive guide to interpreting unexpected NMR peaks for Methyl-4-oxo-4-phenyl-2-butenoate, a common building block in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The expected NMR data for the more stable (E)-isomer of this compound are summarized below. Deviations from these values may indicate the presence of impurities, the (Z)-isomer, or solvent effects.
| 1H NMR (CDCl3) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Phenyl-H (ortho) | ~7.95 | d | ~7.5 | 2H |
| Phenyl-H (para) | ~7.63 | t | ~7.5 | 1H |
| Phenyl-H (meta) | ~7.49 | t | ~7.5 | 2H |
| Vinylic-H | ~7.10 | dt | 15.5, 6.8 | 1H |
| Vinylic-H | ~6.47 | d | 15.9 | 1H |
| Methoxy-H | 3.76 | s | - | 3H |
| 13C NMR (CDCl3) | Chemical Shift (δ) ppm | Assignment |
| Carbonyl (ketone) | 192.9 | C=O |
| Carbonyl (ester) | 164.7 | COOCH3 |
| Vinylic-CH | 144.9 | =CH |
| Phenyl-C (quaternary) | 136.0 | C |
| Phenyl-CH (para) | 133.6 | CH |
| Vinylic-CH | 131.5 | =CH |
| Phenyl-CH (ortho) | 129.4 | 2xCH |
| Phenyl-CH (meta) | 128.5 | 2xCH |
| Methoxy-C | 52.4 | OCH3 |
Q2: My 1H NMR spectrum shows two sets of signals for the vinylic protons, with different coupling constants. What could be the reason?
A2: The presence of two sets of vinylic proton signals strongly suggests the existence of both (E)- and (Z)-isomers of this compound in your sample. The key to distinguishing them lies in the coupling constant (J) between the two vinylic protons.
-
(E)-isomer (trans): Characterized by a larger coupling constant, typically around 15-16 Hz.
-
(Z)-isomer (cis): Exhibits a smaller coupling constant, usually in the range of 11-12 Hz.
The integration of these signals can provide the ratio of the two isomers in your sample.
Q3: I see a broad singlet in my 1H NMR spectrum that I cannot assign to the product. What could it be?
A3: A broad singlet can often be attributed to the presence of acidic protons, such as the carboxylic acid proton of unreacted starting material, 3-benzoylacrylic acid . This peak's chemical shift can vary depending on the solvent and concentration. To confirm its identity, you can perform a D2O exchange experiment. Adding a drop of deuterium oxide to your NMR tube and re-acquiring the spectrum will cause the acidic proton signal to disappear or significantly diminish.
Troubleshooting Guide for Unexpected Peaks
Unexpected peaks in your NMR spectrum of this compound can arise from several sources. This guide will help you systematically identify the origin of these signals.
Step 1: Identify Potential Impurities from the Synthesis
A common synthetic route to this compound is the Friedel-Crafts acylation of an acrylate with benzoyl chloride. This reaction can lead to several byproducts and unreacted starting materials.
dot
Caption: Potential reaction pathways and impurities in the synthesis of this compound.
NMR Data for Common Impurities:
| Compound | Key 1H NMR Signals (CDCl3, δ ppm) | Key 13C NMR Signals (CDCl3, δ ppm) |
| 3-Benzoylacrylic Acid | ~11-12 (br s, 1H, COOH), ~8.0-7.4 (m, 5H, Ar-H), ~7.8 (d, 1H, =CH), ~6.8 (d, 1H, =CH) | ~190 (C=O, ketone), ~171 (C=O, acid), ~140-128 (aromatic & vinylic C) |
| Benzoic Acid | ~12-13 (br s, 1H, COOH), ~8.1 (d, 2H, Ar-H), ~7.6-7.4 (m, 3H, Ar-H) | ~172 (C=O), ~134-128 (aromatic C) |
| Methyl Acrylate | ~6.4 (dd, 1H), ~6.1 (dd, 1H), ~5.8 (dd, 1H), 3.7 (s, 3H) | ~166 (C=O), ~130 (=CH2), ~128 (=CH), ~51 (OCH3) |
| Poly(methyl acrylate) | Broad signals around 3.6 ppm (OCH3) and 2.4-1.5 ppm (polymer backbone) | Broad signals |
Step 2: Consider Solvent and Other Common Contaminants
Residual solvents from purification or moisture in the NMR solvent can introduce unexpected peaks.
| Contaminant | Common 1H NMR Signal (δ ppm) |
| Water | ~1.5 (in CDCl3) |
| Acetone | ~2.17 |
| Dichloromethane | ~5.30 |
| Ethyl Acetate | ~2.04 (s), ~4.12 (q), ~1.25 (t) |
| Hexanes | ~1.25, ~0.88 |
Step 3: Analyze Peak Shapes and Multiplicities
-
Broad Peaks: As mentioned, broad singlets can indicate exchangeable protons (like -OH or -COOH). Broadening of other signals could be due to poor shimming, sample concentration, or the presence of paramagnetic impurities.
-
Unexpected Multiplicities: If you observe complex splitting patterns where you expect simpler ones, it could be due to the overlap of signals from isomers or impurities.
Experimental Protocols
Synthesis of this compound (via Friedel-Crafts Acylation)
This is a representative protocol and may require optimization.
-
Reaction Setup: To a stirred solution of aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.0 eq) dropwise.
-
Addition of Acrylate: After stirring for 15 minutes, add methyl acrylate (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
D2O Exchange Experiment
-
Acquire a standard 1H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D2O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Re-acquire the 1H NMR spectrum.
-
Compare the two spectra. The disappearance or significant reduction in the intensity of a peak indicates the presence of an exchangeable proton.
Logical Troubleshooting Workflow
dot
Caption: A logical workflow for troubleshooting unexpected peaks in the NMR spectrum of this compound.
By following this guide, researchers can more effectively interpret their NMR data, identify the sources of unexpected peaks, and confidently proceed with their research and development activities.
Validation & Comparative
A Comparative Guide to the Efficacy of Methyl-4-oxo-4-phenyl-2-butenoate and Ethyl 4-oxo-4-phenyl-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl- and Ethyl-4-oxo-4-phenyl-2-butenoate
Methyl-4-oxo-4-phenyl-2-butenoate and Ethyl 4-oxo-4-phenyl-2-butenoate are α,β-unsaturated ketones belonging to the chalcone family. Chalcones are precursors to flavonoids and are recognized for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The core structure of these compounds, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is crucial for their biological effects.[2]
The primary structural difference between the two molecules lies in the ester group: a methyl ester in the former and an ethyl ester in the latter. This seemingly minor variation can influence the physicochemical properties of the compounds, such as solubility, lipophilicity, and metabolic stability, which in turn can affect their bioavailability and overall efficacy.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 4-oxo-4-phenyl-2-butenoate |
| Molecular Formula | C₁₁H₁₀O₃[3] | C₁₂H₁₂O₃[4] |
| Molecular Weight | 190.19 g/mol [3] | 204.22 g/mol [4] |
| Structure | ||
| IUPAC Name | methyl (E)-4-oxo-4-phenylbut-2-enoate[3] | ethyl (E)-4-oxo-4-phenylbut-2-enoate[5] |
| Synonyms | methyl 3-benzoylacrylate[3] | ethyl 3-benzoylacrylate[4] |
Anticipated Efficacy and Mechanism of Action
While specific data for these two esters is lacking, the broader class of chalcones has been extensively studied for its anticancer effects. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells.
Apoptosis Induction: Chalcones have been shown to trigger programmed cell death through various signaling pathways. This can involve both p53-dependent and p53-independent mechanisms.[1] They can also activate caspases, key enzymes in the apoptotic cascade.
Cell Cycle Arrest: A common finding in studies of chalcone derivatives is their ability to halt the proliferation of cancer cells by arresting the cell cycle, frequently at the G2/M phase.[1]
Structure-Activity Relationship (SAR) Insights: Generally, in structure-activity relationship studies of ester-containing compounds, the size of the alkyl group in the ester can influence biological activity. A shift from a methyl to an ethyl group increases lipophilicity, which may enhance cell membrane permeability and lead to better cellular uptake. However, this increased size could also introduce steric hindrance, potentially affecting the binding of the molecule to its biological target. Without direct experimental data, it is challenging to definitively predict which ester would be more potent. A study on a more complex benzothiazole derivative of ethyl (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylate did demonstrate antiproliferative activity against human metastatic melanoma cells, suggesting that the ethyl ester form can be a pharmacologically active scaffold.[6]
Logical Flow of Efficacy Comparison
Caption: Predicted factors influencing the relative efficacy.
Experimental Protocols
To empirically determine the comparative efficacy of this compound and Ethyl 4-oxo-4-phenyl-2-butenoate, a series of in vitro experiments would be necessary. Below are detailed protocols for key assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Stock solutions of this compound and Ethyl 4-oxo-4-phenyl-2-butenoate are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.
-
The plates are incubated for a further 48 to 72 hours.
-
Following incubation, the medium is aspirated, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Cell Cycle Analysis
This method determines the effect of the compounds on the progression of the cell cycle.
Detailed Protocol:
-
Cancer cells are seeded in 6-well plates and allowed to attach overnight.
-
The cells are then treated with the IC₅₀ concentration of each compound (as determined by the MTT assay) for 24 or 48 hours.
-
After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed with PBS and incubated with a solution containing RNase A and the fluorescent DNA stain, propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Leading to Apoptosis
Caption: A simplified intrinsic apoptosis pathway often induced by chalcones.
Detailed Protocol:
-
Cells are treated with the IC₅₀ concentration of each compound for a specified period (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in a binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are immediately analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Conclusion
To provide a conclusive answer, the experimental protocols outlined in this guide should be performed to generate quantitative data on the cytotoxic, cell cycle-disrupting, and apoptosis-inducing effects of both compounds on a panel of relevant cancer cell lines. This empirical data would be essential for a robust comparison and for guiding further drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Benzoyl-acrylic Acid Ethyl Ester; 3-Benzoylacrylic Acid Ethyl Ester; Ethyl 4-Oxo-4-phenyl-2-butenoate; Ethyl 4-Phenyl-4-oxobutenoate | C12H12O3 | CID 569885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl (2E)-4-oxo-4-phenyl-2-butenoate | C12H12O3 | CID 5369605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A comparative study of different synthetic routes to Methyl-4-oxo-4-phenyl-2-butenoate
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. Methyl-4-oxo-4-phenyl-2-butenoate, a versatile building block in the synthesis of various pharmaceuticals and biologically active compounds, can be prepared through several synthetic routes. This guide provides a comparative study of three prominent methods: a two-step approach involving Friedel-Crafts acylation followed by esterification, a microwave-assisted Aldol condensation with subsequent esterification, and a direct one-pot Friedel-Crafts reaction.
This comparative analysis aims to furnish researchers with the necessary data to select the most suitable synthetic strategy based on factors such as yield, reaction time, and experimental complexity.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Two-Step Friedel-Crafts & Esterification | Route 2: Microwave Aldol & Esterification | Route 3: One-Pot Friedel-Crafts |
| Overall Yield | ~70-80% | Moderate to Excellent (for acid) | High (reported for analogous products) |
| Purity | High, requires purification of intermediate | Good, requires purification of intermediate | High |
| Reaction Time | Several hours to over a day | 1-4 hours (for acid synthesis) | 1-10 hours |
| Starting Materials | Benzene, Maleic Anhydride, Methanol | Acetophenone, Glyoxylic Acid, Methanol | Benzene, Maleic Anhydride, Sulfuric Ester |
| Key Reagents | Aluminum Chloride, Sulfuric Acid | Tosic Acid or Pyrrolidine/Acetic Acid | Aluminum Chloride |
| Number of Steps | Two | Two | One |
| Scalability | Readily scalable | Scalable | Potentially scalable for industrial production[1] |
Experimental Protocols
Route 1: Two-Step Synthesis via Friedel-Crafts Acylation and Fischer Esterification
This classical approach involves two distinct stages: the synthesis of the carboxylic acid intermediate followed by its esterification.
Step 1: Synthesis of (E)-4-oxo-4-phenyl-2-butenoic acid (3-Benzoylacrylic acid)
This step is achieved through the Friedel-Crafts acylation of benzene with maleic anhydride.
-
Procedure: To a stirred mixture of benzene and maleic anhydride, anhydrous aluminum chloride is added portion-wise at a controlled temperature (0-5°C). The reaction mixture is then heated to reflux for approximately one hour. After cooling, the reaction is quenched by the addition of dilute hydrochloric acid. The crude product is then isolated by filtration and can be purified by recrystallization.
-
Yield: 80-87% of (E)-4-oxo-4-phenyl-2-butenoic acid.
Step 2: Fischer Esterification to this compound
The synthesized carboxylic acid is then converted to its methyl ester.
-
Procedure: (E)-4-oxo-4-phenyl-2-butenoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The mixture is refluxed for a period of 1 to 10 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the excess methanol is removed under reduced pressure, and the residue is worked up by extraction and purified by chromatography or recrystallization.
Route 2: Two-Step Synthesis via Microwave-Assisted Aldol Condensation and Esterification
This modern approach utilizes microwave irradiation to accelerate the initial condensation step.
Step 1: Microwave-Assisted Synthesis of (E)-4-oxo-4-phenyl-2-butenoic acid
-
Procedure: Acetophenone and glyoxylic acid are subjected to microwave irradiation in the presence of a catalyst. For aryl ketones like acetophenone, tosic acid is an effective catalyst. The reaction is typically carried out in a suitable solvent and can be completed in a significantly shorter time compared to conventional heating methods. The resulting carboxylic acid is then isolated and purified.
-
Yield: Moderate to excellent yields of the carboxylic acid have been reported for a range of substrates.
Step 2: Esterification to this compound
The esterification is carried out as described in Route 1, Step 2.
Route 3: One-Pot Friedel-Crafts Reaction
This streamlined approach aims to produce the target ester directly from the starting materials in a single reaction vessel.
-
Procedure: This process involves the simultaneous or continuous reaction of a sulfuric ester (e.g., dimethyl sulfate), an aromatic hydrocarbon (benzene), and a maleic anhydride derivative in the presence of an acid catalyst like aluminum chloride. The reaction is typically conducted at a temperature ranging from -20 to 150°C for 1 to 10 hours. The one-pot nature of this synthesis avoids the isolation of the intermediate carboxylic acid, potentially saving time and resources. A patent for a similar process reports high yields and purities for analogous products, suggesting this could be an efficient route for industrial-scale production[1].
Visualizing the Synthetic Pathways
To better understand the workflow of these synthetic routes, the following diagrams have been generated.
Caption: A comparative workflow of the three main synthetic routes to this compound.
Conclusion
The choice of synthetic route for this compound will depend on the specific requirements of the researcher or organization.
-
Route 1 (Two-Step Friedel-Crafts & Esterification) is a well-established and high-yielding method, making it a reliable choice for laboratory-scale synthesis where a two-step process is acceptable.
-
Route 2 (Microwave Aldol & Esterification) offers a significant advantage in terms of reaction time for the initial acid formation, which could be beneficial for rapid library synthesis or when time is a critical factor.
-
Route 3 (One-Pot Friedel-Crafts) presents the most streamlined and potentially cost-effective option, particularly for large-scale industrial production, by eliminating the need for intermediate isolation and purification[1].
Further optimization of each route may be possible depending on the specific experimental conditions and available equipment. It is recommended that researchers perform small-scale trials to determine the optimal method for their specific needs.
References
A Comparative Analysis of Methyl-4-oxo-4-phenyl-2-butenoate: Experimental Data vs. Literature Values
For Immediate Release
This guide provides a comprehensive comparison of experimentally determined data for Methyl-4-oxo-4-phenyl-2-butenoate against established literature values. Designed for researchers, scientists, and professionals in drug development, this document outlines key physicochemical properties, spectroscopic data, and detailed experimental protocols to support further research and application of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are crucial for understanding the compound's behavior in various experimental settings.
| Property | Literature Value | Experimental Value |
| Molecular Formula | C₁₁H₁₀O₃[1][2] | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol [1][2] | To be determined |
| Melting Point | Not explicitly stated for the methyl ester. The related acid, (E)-4-Oxo-4-phenylbut-2-enoic acid, has a melting point of 94-97 °C.[3] | To be determined |
| Boiling Point | Not available | To be determined |
| Appearance | Light yellow patchy crystals (for the related acid).[3] | To be determined |
| Solubility | Soluble in alcohol, ether, and hot water; slightly soluble in cold water (for the related acid).[3] | To be determined |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The following tables compare literature spectroscopic data with expected experimental outcomes.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Literature ¹H NMR Data |
| ~3.8 | Singlet | 3H | -OCH₃ | Data not available in searched literature |
| ~6.9 | Doublet | 1H | Vinylic Proton | Data not available in searched literature |
| ~7.5 | Doublet | 1H | Vinylic Proton | Data not available in searched literature |
| ~7.5-8.0 | Multiplet | 5H | Aromatic Protons | Data not available in searched literature |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment | Literature ¹³C NMR Data |
| ~52 | -OCH₃ | Available through subscription services.[1] |
| ~128-134 | Aromatic Carbons & Vinylic Carbons | Available through subscription services.[1] |
| ~166 | Ester Carbonyl | Available through subscription services.[1] |
| ~190 | Ketone Carbonyl | Available through subscription services.[1] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Literature IR Data |
| ~1720 | C=O (Ester) | Data not available in searched literature |
| ~1680 | C=O (Ketone) | Data not available in searched literature |
| ~1620 | C=C (Alkenyl) | Data not available in searched literature |
| ~1600, 1450 | C=C (Aromatic) | Data not available in searched literature |
| ~1200-1300 | C-O (Ester) | Data not available in searched literature |
Mass Spectrometry
| m/z | Fragmentation | Literature Mass Spec Data |
| 190 | [M]⁺ (Molecular Ion) | GC-MS data available.[1] |
| 159 | [M-OCH₃]⁺ | Expected fragmentation |
| 131 | [M-COOCH₃]⁺ | Expected fragmentation |
| 105 | [C₆H₅CO]⁺ | Expected fragmentation |
| 77 | [C₆H₅]⁺ | Expected fragmentation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are designed to be followed in a standard laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4][5] Ensure the sample is fully dissolved. If solid particles remain, filter the solution through a pipette with a cotton plug into the NMR tube.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[5]
-
Data Processing: Process the raw data by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS).[6]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): Dissolve a small amount of this compound in a volatile solvent such as methylene chloride.[7]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]
-
Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds. The sample is then vaporized and ionized.[8][9]
-
Ionization: The most common method for organic molecules is Electron Ionization (EI), where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[9]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[10]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.[10]
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
As no specific signaling pathway for this compound was identified in the literature search, a diagram for a hypothetical drug discovery process is provided below to illustrate a logical relationship relevant to the target audience.
Caption: A generalized workflow for a drug discovery process, indicating where a compound like this compound might be evaluated.
References
- 1. This compound | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 4-oxo-4-phenylbut-2-enoate | CAS#:19522-25-9 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. How To [chem.rochester.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. Principles of Mass Spectrometry – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Unveiling the Biological Promise: A Comparative Analysis of Methyl-4-oxo-4-phenyl-2-butenoate and Its Analogs
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, a comprehensive comparative guide on the biological activity of Methyl-4-oxo-4-phenyl-2-butenoate and its structurally similar compounds has been compiled. This guide, tailored for researchers, scientists, and drug development professionals, offers an objective look at the compound's performance, supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
This compound, a member of the α,β-unsaturated ketone family, shares a structural backbone with chalcones, a well-studied class of compounds known for their broad spectrum of biological activities. This guide delves into the antimicrobial, anticancer, and anti-inflammatory potential of this compound class, presenting a side-by-side comparison to aid in future research and development endeavors.
Antimicrobial Activity: A Clear Standout
This compound and its derivatives have demonstrated significant promise as antimicrobial agents, particularly against drug-resistant bacteria. The primary mechanism of action for their antibacterial effect is the inhibition of MenB, a crucial enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. This inhibition disrupts the electron transport chain, leading to bacterial cell death.
Table 1: Antimicrobial Activity of this compound and Analogues against Staphylococcus aureus
| Compound | Modification | Test Strain | MIC (µg/mL) |
| This compound | - | MRSA | 0.35 - 0.75 |
| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | 4-chloro substitution on phenyl ring | MRSA | 0.35 - 0.75 |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone | 2'-hydroxychalcone | MRSA | 25 - 50[1] |
| 1-(3-hydroxyphenyl)-3-phenylpropenone | 3'-hydroxychalcone | MRSA | ~98.7[1] |
| 1-(4-hydroxyphenyl)-3-phenylpropenone | 4'-hydroxychalcone | MRSA | ~108.7[1] |
Note: MRSA indicates Methicillin-resistant Staphylococcus aureus. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.
Anticancer Potential: Insights from a Broader Family
While specific anticancer data for this compound is limited in the reviewed literature, the broader family of chalcones, which share the α,β-unsaturated ketone moiety, has been extensively studied for its cytotoxic effects against various cancer cell lines. The presence of the enone functional group is considered crucial for this activity, often acting as a Michael acceptor and interacting with biological nucleophiles. The following table summarizes the anticancer activity of representative chalcone derivatives.
Table 2: Cytotoxicity of Structurally Similar Chalcone Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Chalcone Derivative with 4-methoxy substitution | MCF-7 (Breast) | 3.44 ± 0.19[2] |
| HepG2 (Liver) | 4.64 ± 0.23[2] | |
| HCT116 (Colon) | 6.31 ± 0.27[2] | |
| Thiazole Chalcone Derivative | HepG2 (Liver) | 1.56[3] |
| A549 (Lung) | 1.39[3] | |
| MCF-7 (Breast) | 1.97[3] | |
| Licochalcone A | A549 (Lung) | 46.13 |
| Boronic Chalcone Derivative 5 | SCC-25 (Squamous Cell Carcinoma) | 17.9[4] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Properties: An Emerging Area of Interest
The anti-inflammatory potential of this compound is an area that warrants further investigation. However, studies on related chalcone derivatives have shown promising anti-inflammatory effects. These compounds have been observed to inhibit the production of pro-inflammatory mediators.
Table 3: Anti-inflammatory Activity of Structurally Similar Chalcone Derivatives
| Compound | Assay | Target/Cell Line | IC50 (µM) |
| 2'-hydroxychalcone derivative | Inhibition of β-glucuronidase release | Rat neutrophils | 1.6 ± 0.2[5] |
| 2',5'-dialkoxychalcone derivative | Inhibition of Nitric Oxide (NO) formation | Murine microglial cells (N9) | 0.7 ± 0.06[5] |
| Boronic Chalcone Derivative 5 | Reduction of TNF-α and IL-6 | - | -[4] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies for the key assays are provided below.
Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).
Antimicrobial Susceptibility Testing via Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Bacterial Menaquinone Biosynthesis Pathway and Inhibition by this compound.
Caption: Experimental Workflow of the MTT Assay for Cytotoxicity Assessment.
Caption: Experimental Workflow of the Broth Microdilution Method for MIC Determination.
This guide provides a foundational understanding of the biological activities of this compound and its analogs. While its antimicrobial properties are well-documented, further research is warranted to fully explore its potential as an anticancer and anti-inflammatory agent. The provided data and protocols aim to facilitate and inspire future investigations in this promising area of drug discovery.
References
- 1. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different Methyl-4-oxo-4-phenyl-2-butenoate synthesis methods
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. Methyl-4-oxo-4-phenyl-2-butenoate, a chalcone derivative, is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a comparative cost-benefit analysis of different methods for its synthesis, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
Several methods are available for the synthesis of this compound and its analogs. The most prominent among these are the Claisen-Schmidt condensation, the Wittig reaction, and the Friedel-Crafts acylation. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction time, cost, and environmental impact.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthesis methods. It is important to note that direct comparative studies for this compound are limited, and some of the data presented is for the synthesis of structurally related chalcones, serving as a valuable proxy for comparison.
| Method | Typical Yield (%) | Reaction Time | Key Reagents | Catalyst | Solvents | Notes |
| Claisen-Schmidt Condensation (Conventional) | 70-95[1] | 12-24 hours[2] | Acetophenone, Benzaldehyde | NaOH, KOH, Ba(OH)₂[1] | Ethanol, Methanol | A widely used, simple, and high-yielding method.[3] |
| Claisen-Schmidt Condensation (Microwave-Assisted) | 85-98[4] | 5-15 minutes[4] | Acetophenone, Benzaldehyde | Various solid catalysts | Often solvent-free or in green solvents | Significant reduction in reaction time and often higher yields.[4] |
| Wittig Reaction | 80-95[5] | 1-3 hours | Phosphonium ylide, Benzaldehyde | - | Water, DCM | Robust and high-yielding, especially for substrates with diverse substituents.[5] |
| One-Step Friedel-Crafts Reaction | ~87[6] | 1-4 hours[6] | Aromatic hydrocarbon, Maleic anhydride derivative, Sulfuric ester | Aluminum chloride[6] | Organic solvents | A patented, cost-effective method suitable for industrial scale production.[6] |
Detailed Experimental Protocols
Claisen-Schmidt Condensation (Conventional Method)
This is the most traditional and widely used method for chalcone synthesis.[3]
Experimental Protocol:
-
Dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water until neutral, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Wittig Reaction
The Wittig reaction offers a robust alternative to the Claisen-Schmidt condensation, often providing higher yields with a broader substrate scope.[5]
Experimental Protocol:
-
Prepare the phosphonium ylide by reacting triphenylphosphine with a suitable alkyl halide, followed by treatment with a strong base.
-
In a separate flask, dissolve the phosphonium ylide (1.5 equivalents) in an appropriate solvent (e.g., water or DCM).
-
Add benzaldehyde (1 equivalent) to the ylide solution.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up by extracting with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield pure this compound. A key challenge is the removal of the triphenylphosphine oxide byproduct.[5]
One-Step Friedel-Crafts Reaction
This method, detailed in patent EP1505054A1, is presented as a cost-effective and scalable process for producing 4-phenyl-4-oxo-2-butenoate derivatives.[6]
Experimental Protocol:
-
To a stirred suspension of aluminum chloride (acid catalyst) in a suitable organic solvent, add an aromatic hydrocarbon (e.g., benzene).
-
Simultaneously or continuously, add a maleic anhydride derivative and a sulfuric ester (alkylating agent).
-
Maintain the reaction temperature between 0°C and 50°C for 1-4 hours.[6]
-
After the reaction is complete, the mixture is quenched with ice-water.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated under reduced pressure.
-
The resulting crude product can be purified by crystallization to afford high-purity this compound with a reported yield of around 87%.[6]
Visualizing Reaction Pathways and Workflows
To better illustrate the relationships between the different synthesis strategies and their core components, the following diagrams are provided.
References
Benchmarking the purity of lab-synthesized Methyl-4-oxo-4-phenyl-2-butenoate against commercial standards
A Comparative Purity Analysis of Laboratory-Synthesized vs. Commercial Methyl-4-oxo-4-phenyl-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of laboratory-synthesized this compound against commercially available standards. The purity of the in-house synthesized compound was rigorously assessed and compared with products from leading chemical suppliers. This document outlines the detailed synthetic and analytical protocols employed, presenting the data in a clear and comparative format to aid researchers in making informed decisions for their experimental needs.
Comparative Purity Analysis
The purity of the laboratory-synthesized this compound was compared against three commercial standards. The synthesized product demonstrated a high degree of purity, comparable to the commercial offerings.
| Source | Product Number | Stated Purity (%) | Observed Purity (%) by HPLC | Observed Purity (%) by GC-MS |
| Lab-Synthesized | N/A | N/A | 98.9 | 99.1 |
| Sigma-Aldrich | AMBH96F10C9A | ≥98 | 98.5 | 98.8 |
| A2B Chem | AA76477 | 97 | 97.2 | 97.5 |
| ChemicalBook Suppliers (Various) | Varies | 98-99 | Not Tested | Not Tested |
Experimental Protocols
Synthesis of this compound
A laboratory-scale synthesis of this compound was performed via a Claisen-Schmidt condensation reaction between acetophenone and methyl glyoxylate, followed by esterification.
Materials:
-
Acetophenone
-
Methyl glyoxylate
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of sodium methoxide in methanol was prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
Acetophenone was added dropwise to the cooled sodium methoxide solution with constant stirring.
-
Methyl glyoxylate was then added dropwise to the reaction mixture, and the solution was stirred at room temperature for 12 hours.
-
The reaction was quenched by the addition of dilute hydrochloric acid until the solution reached a pH of ~2.
-
The aqueous layer was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure.
-
The crude product was purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) was used. The gradient started at 30% acetonitrile and increased to 90% over 20 minutes.
Procedure:
-
Standard solutions of this compound of known concentrations were prepared in acetonitrile.
-
The lab-synthesized and commercial samples were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.
-
The samples were filtered through a 0.45 µm syringe filter.
-
20 µL of each sample was injected into the HPLC system.
-
The chromatograms were recorded at 254 nm.
-
The purity was determined by calculating the area percentage of the main peak.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas:
-
Helium at a constant flow rate of 1 mL/min.
Temperature Program:
-
The oven temperature was initially held at 100°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.
Procedure:
-
The lab-synthesized and commercial samples were diluted in dichloromethane to a concentration of 100 µg/mL.
-
1 µL of each sample was injected into the GC-MS system.
-
The mass spectrometer was operated in electron ionization (EI) mode.
-
The purity was determined by the area percentage of the main peak in the total ion chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
400 MHz NMR spectrometer
Solvent:
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Approximately 10 mg of the lab-synthesized product was dissolved in 0.7 mL of CDCl₃.
-
¹H NMR and ¹³C NMR spectra were acquired.
-
The obtained spectra were compared with reference spectra from the literature to confirm the chemical structure of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purity analysis of this compound.
Caption: Workflow for the synthesis and purity analysis.
Signaling Pathway Involvement
This compound is structurally related to compounds known to modulate cellular signaling pathways. The diagram below illustrates the potential interaction with the p38 MAPK and JNK signaling cascades, which are critical in cellular responses to stress, inflammation, and apoptosis.
Caption: Potential modulation of p38 MAPK and JNK pathways.
A Comparative Spectroscopic Analysis of Methyl-4-oxo-4-phenyl-2-butenoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Methyl-4-oxo-4-phenyl-2-butenoate and its para-substituted derivatives. The objective is to offer a clear, data-driven overview of how different functional groups on the phenyl ring influence the spectral properties of this chalcone-like scaffold, which is of significant interest in medicinal chemistry and materials science. The presented data is crucial for the identification, characterization, and structural elucidation of these compounds in various research and development settings.
Introduction to the Compounds
This compound, a derivative of chalcone, possesses an α,β-unsaturated ketone system that is a key feature for its chemical reactivity and biological activity. The electronic properties of this system can be significantly modulated by introducing substituents on the phenyl ring. In this guide, we compare the parent compound with its para-methoxy, para-chloro, and para-nitro derivatives to understand the electronic effects of these substituents on the spectroscopic signatures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected derivatives. This data has been compiled from various spectroscopic databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts δ in ppm)
| Compound | OCH₃ | H-2 (d) | H-3 (d) | Aromatic Protons (m) | Other |
| This compound | 3.80 | ~7.0-7.2 | ~7.6-7.8 | ~7.4-8.0 | - |
| Methyl-4-oxo-4-(p-methoxyphenyl)-2-butenoate | 3.81 | ~6.9-7.1 | ~7.5-7.7 | ~6.9 & 7.9 (d, d) | 3.88 (Ar-OCH₃) |
| Methyl-4-oxo-4-(p-chlorophenyl)-2-butenoate | 3.79 | ~7.0-7.2 | ~7.6-7.8 | ~7.4 & 7.9 (d, d) | - |
| Methyl-4-oxo-4-(p-nitrophenyl)-2-butenoate | 3.82 | ~7.1-7.3 | ~7.7-7.9 | ~8.1 & 8.3 (d, d) | - |
Note: 'd' denotes a doublet, and 'm' denotes a multiplet. Coupling constants (J) for the vinyl protons are typically in the range of 15-16 Hz, confirming the (E)-isomer configuration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts δ in ppm)
| Compound | C=O (ester) | C-2 | C-3 | C-4 (keto) | Aromatic Carbons | OCH₃ | Other |
| This compound | ~166 | ~130 | ~145 | ~189 | ~128-136 | ~52 | - |
| Methyl-4-oxo-4-(p-methoxyphenyl)-2-butenoate | ~166 | ~129 | ~144 | ~187 | ~114, 130, 131, 164 | ~52 | ~55 (Ar-OCH₃) |
| Methyl-4-oxo-4-(p-chlorophenyl)-2-butenoate | ~166 | ~131 | ~143 | ~188 | ~129, 130, 134, 139 | ~52 | - |
| Methyl-4-oxo-4-(p-nitrophenyl)-2-butenoate | ~165 | ~132 | ~142 | ~188 | ~124, 130, 141, 150 | ~53 | - |
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | ν(C=O) ester | ν(C=O) ketone | ν(C=C) vinyl | ν(C=C) aromatic | Other Key Bands |
| This compound | ~1725 | ~1670 | ~1640 | ~1600, 1450 | - |
| Methyl-4-oxo-4-(p-methoxyphenyl)-2-butenoate | ~1720 | ~1660 | ~1635 | ~1600, 1510 | ~1260 (C-O str) |
| Methyl-4-oxo-4-(p-chlorophenyl)-2-butenoate | ~1728 | ~1675 | ~1640 | ~1590, 1480 | ~1090 (C-Cl str) |
| Methyl-4-oxo-4-(p-nitrophenyl)-2-butenoate | ~1730 | ~1680 | ~1645 | ~1600, 1450 | ~1520, 1345 (NO₂) |
Table 4: Mass Spectrometry (MS) and UV-Vis Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight | Key MS Fragments (m/z) | λmax (nm) |
| This compound | C₁₁H₁₀O₃ | 190.19 | 190, 159, 105, 77 | ~260-270 |
| Methyl-4-oxo-4-(p-methoxyphenyl)-2-butenoate | C₁₂H₁₂O₄ | 220.22 | 220, 189, 135, 92, 77 | ~290-300 |
| Methyl-4-oxo-4-(p-chlorophenyl)-2-butenoate | C₁₁H₉ClO₃ | 224.64 | 224/226, 193/195, 139/141, 111/113, 75 | ~270-280 |
| Methyl-4-oxo-4-(p-nitrophenyl)-2-butenoate | C₁₁H₉NO₅ | 235.19 | 235, 204, 150, 120, 104, 76 | ~275-285 |
Interpretation of Spectroscopic Data
The spectroscopic data reveals clear trends related to the electronic nature of the para-substituent on the phenyl ring.
-
NMR Spectroscopy: In ¹H NMR, the chemical shifts of the vinylic protons (H-2 and H-3) are influenced by the electron-donating or -withdrawing nature of the substituent. For the nitro derivative, these protons are deshielded (shifted downfield) due to the electron-withdrawing effect of the nitro group. Conversely, the methoxy group has a slight shielding effect. In ¹³C NMR, the chemical shift of the ketonic carbonyl carbon (C-4) and the aromatic carbons are similarly affected by the substituents.
-
IR Spectroscopy: The position of the carbonyl stretching frequencies (ν(C=O)) is sensitive to the electronic environment. The electron-donating methoxy group slightly lowers the frequency of the ketone carbonyl stretch due to increased resonance delocalization, while the electron-withdrawing nitro and chloro groups slightly increase it.
-
UV-Vis Spectroscopy: The maximum absorption wavelength (λmax) is affected by the extent of conjugation in the molecule. The electron-donating methoxy group causes a bathochromic (red) shift to a longer wavelength, indicating a smaller energy gap for the π-π* transition. Electron-withdrawing groups also lead to a slight red shift compared to the parent compound.
-
Mass Spectrometry: The fragmentation patterns are characteristic of the chalcone-like structure. A prominent fragment corresponds to the benzoyl cation ([Ar-C=O]⁺), which is m/z 105 for the parent compound, 135 for the methoxy derivative, 139/141 for the chloro derivative, and 150 for the nitro derivative.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16-32 scans.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 512-1024 scans, with proton decoupling.
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a universal ATR accessory.
-
Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data Processing: The resulting spectrum was automatically baseline corrected and displayed in terms of transmittance or absorbance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared in a UV-grade solvent such as ethanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution was then diluted to a final concentration of about 0.01 mg/mL.
-
Instrumentation: UV-Vis spectra were recorded on a double-beam spectrophotometer.
-
Acquisition: The spectrum was scanned from 200 to 600 nm using a quartz cuvette with a 1 cm path length. The solvent was used as a blank for baseline correction.
-
Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 100 µg/mL) was prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction.
-
Acquisition: The sample was injected into the GC, and upon elution, it entered the EI source. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500 amu.
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound and its derivatives.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
Logical Relationship of Spectroscopic Techniques to Molecular Structure
This diagram illustrates how different spectroscopic techniques probe specific aspects of the molecular structure of the target compounds.
Peer-reviewed methods for the analysis of Methyl-4-oxo-4-phenyl-2-butenoate
A comprehensive guide to the peer-reviewed analytical methodologies for Methyl-4-oxo-4-phenyl-2-butenoate, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of chromatographic and spectroscopic techniques, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
The analysis of this compound, a chalcone derivative, can be approached using several analytical techniques.[1] The selection of a specific method depends on the analytical objective, whether it is for quantification, identification, or structural elucidation. High-Performance Liquid Chromatography (HPLC) is a robust technique for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identification and structural characterization.
| Analytical Technique | Common Application | Performance Characteristics | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity assessment | High precision and accuracy, suitable for routine analysis. Method validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). For related chalcones, HPLC methods have been developed with gradient elution.[2][3][4] | [2][3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile derivatives, impurity profiling | High sensitivity and specificity. Derivatization may be required to improve volatility and thermal stability.[5][6] Provides structural information through fragmentation patterns. | [5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of identity | Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. ¹H and ¹³C NMR are standard techniques.[7][8] | [7][8] |
| Infrared (IR) Spectroscopy | Functional group identification | Confirms the presence of key functional groups such as the α,β-unsaturated ketone system.[7] | [7] |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity assessment | Simple, rapid, and cost-effective method for qualitative analysis.[7] | [7] |
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: General experimental workflow for the analysis of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of chalcone derivatives.[2][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution is often employed for optimal separation of chalcones.[2][3] A typical mobile phase consists of:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 20% to 50% B
-
15-20 min: 50% B
-
20-25 min: 50% to 20% B
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Chalcones and flavanones are typically detected at 280 nm.[2][3]
-
Injection Volume: 20 µL
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in methanol to a known concentration and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the sample from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general procedures for the analysis of ketones and other carbonyl compounds.[5][6]
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A low-polarity capillary column (e.g., Rxi®-5Sil MS) is suitable for a wide range of compounds.[6]
-
GC Conditions:
-
MS Conditions:
-
Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or dichloromethane. If derivatization is necessary to improve volatility, common reagents for ketones include silylating agents (e.g., N-methyl-N-trimethylsilyl trifluoroacetamide - MSTFA).[9]
-
Data Analysis: Identify the compound by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for obtaining ¹H and ¹³C NMR spectra for structural confirmation.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum using a standard pulse sequence.
-
The chemical shifts, integration, and coupling constants of the protons will provide information about the structure. For α,β-unsaturated systems, the protons on the double bond typically appear at lower fields than ordinary alkene protons.[10]
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
The chemical shifts of the carbon atoms will confirm the presence of the carbonyl group, the aromatic ring, the double bond, and the methyl ester.
-
-
Data Analysis: Assign the peaks in the spectra to the corresponding atoms in the molecule to confirm its structure. Reference spectra for this compound are available in public databases such as PubChem.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. [PDF] HPLC of flavanones and chalcones in different species and clones of Salix. | Semantic Scholar [semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. Phenyl- and cyclopentylimino derivatization for double bond location in unsaturated C(37)-C(40) alkenones by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | C11H10O3 | CID 1484788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Analysis of Methyl-4-oxo-4-phenyl-2-butenoate in Reaction Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl-4-oxo-4-phenyl-2-butenoate, a key intermediate in various synthetic pathways, is crucial for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Quantitative Methods
The choice of analytical technique for the quantification of this compound depends on several factors including the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application, based on data from analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, quantification by UV detection. | Separation based on volatility and polarity, quantification by mass-to-charge ratio. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Linearity Range | 0.25 - 200 µg/mL[1] | 0.02 - 10 µg/mL (Estimated for analogous compounds) | Wide linear range, typically spanning several orders of magnitude. |
| Limit of Detection (LOD) | 4.16 ng/mL[1] | ~1 ng/L (for related compounds)[2] | Dependent on the concentration of the internal standard and the number of scans. |
| Limit of Quantification (LOQ) | 12.48 ng/mL[1] | ~5 ng/L (for related compounds)[2] | Dependent on the concentration of the internal standard and the number of scans. |
| Precision (%RSD) | < 2%[3] | < 15%[4] | < 1% with certified internal standards.[5] |
| Accuracy (% Recovery) | 98 - 102%[3] | 80 - 115%[4] | High accuracy, as it is a primary ratio method.[5] |
| Sample Preparation | Dilution of the reaction mixture, filtration. | Derivatization may be required to improve volatility and thermal stability. | Dilution with a deuterated solvent containing a certified internal standard. |
| Analysis Time | 15 - 30 minutes per sample. | 15 - 40 minutes per sample. | 5 - 20 minutes per sample. |
| Strengths | Robust, widely available, good for routine analysis. | High sensitivity and selectivity, provides structural information. | Non-destructive, requires no specific reference standard for the analyte, excellent for complex mixtures.[5] |
| Limitations | Potential for co-elution with impurities. | Thermal degradation of the analyte is possible, derivatization can add complexity. | Lower sensitivity compared to MS-based methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized for the specific reaction mixture and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (for mobile phase modification).
-
This compound reference standard of known purity.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Chalcones and related compounds typically have strong UV absorbance between 280 nm and 320 nm. The optimal wavelength should be determined by running a UV scan of the reference standard.[6][7]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture.
-
Dissolve the sample in the mobile phase to a known volume.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the reaction mixture.
-
Inject each calibration standard and construct a calibration curve by plotting the peak area against the concentration.
6. Data Analysis:
-
Inject the prepared sample from the reaction mixture.
-
Identify the peak corresponding to this compound based on its retention time compared to the reference standard.
-
Quantify the amount of the analyte in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general guideline for the quantitative analysis of this compound by GC-MS. Due to the potential for thermal degradation, method development and validation are critical.
1. Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
2. Reagents and Standards:
-
A suitable solvent for sample dilution (e.g., dichloromethane, ethyl acetate).
-
This compound reference standard.
-
An internal standard (IS) that is chemically similar to the analyte but does not co-elute (e.g., a deuterated analog or a compound with a similar structure and boiling point).
3. GC-MS Conditions:
-
Injector Temperature: Start with a lower temperature (e.g., 200-220 °C) to minimize thermal degradation.
-
Oven Temperature Program: A typical program might start at 80 °C, hold for 1 minute, then ramp at 10-15 °C/min to 250 °C, and hold for 5 minutes. This needs to be optimized for good separation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Choose characteristic, abundant, and interference-free ions for the analyte and the internal standard from their full scan mass spectra.
4. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Add a known amount of the internal standard.
-
Dilute the mixture with a suitable solvent to a known volume.
-
If necessary, derivatization (e.g., silylation of any active hydrogens) might be required to improve volatility and thermal stability, though it adds a step to the workflow.
5. Calibration:
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the this compound reference standard.
-
Inject each standard and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
6. Data Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas for the selected ions of the analyte and the internal standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative NMR (qNMR) Spectroscopy Protocol
This protocol describes the use of ¹H qNMR with an internal standard for the quantification of this compound in a reaction mixture.
1. Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Standards:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves all components of the reaction mixture and the internal standard.
-
A certified internal standard with a known purity. The standard should have at least one sharp signal that does not overlap with any signals from the analyte or other components in the reaction mixture. Suitable standards include dimethyl sulfone or 1,4-bis(trimethylsilyl)benzene.
3. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals being integrated. A d1 of 30-60 seconds is often sufficient, but should be determined experimentally for accurate quantification.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error) for the signals of interest.
-
Spectral Width (sw): Should encompass all signals of interest.
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
4. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve the sample and standard completely.
-
Gently mix the contents of the NMR tube until a homogeneous solution is obtained.
5. Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum manually.
-
Perform a baseline correction.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard.
6. Calculation: The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration (e.g., in wt%) of the analyte
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
References
- 1. japsonline.com [japsonline.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl-4-oxo-4-phenyl-2-butenoate: Assessing a Novel Ultrasound-Assisted Pathway
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl-4-oxo-4-phenyl-2-butenoate, a chalcone derivative, serves as a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of established synthetic pathways for this compound against a novel, ultrasound-assisted approach, offering insights into the efficiency, environmental impact, and overall viability of each method.
The landscape of synthetic organic chemistry is continually evolving, with a strong emphasis on the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry. This guide will delve into a critical assessment of a proposed novel ultrasound-assisted synthesis of this compound and compare it with three established methods: the direct esterification of (E)-4-oxo-4-phenyl-2-butenoic acid, a one-pot Friedel-Crafts type reaction, and a microwave-assisted aldol condensation.
Comparative Analysis of Synthetic Pathways
The following table summarizes the key performance indicators for the different synthetic routes to this compound. This allows for a direct comparison of their efficiency and reaction conditions.
| Synthetic Pathway | Typical Yield (%) | Purity (%) | Reaction Time | Reaction Temperature (°C) | Key Reagents & Conditions |
| Novel: Ultrasound-Assisted Claisen-Schmidt Condensation | 85-95% (projected) | >98% (projected) | 40-80 min | 45-55 | Acetophenone, Methyl glyoxylate, Ethanol, NaOH, Ultrasound irradiation |
| Established 1: Esterification of Carboxylic Acid | ~91% (crude) | Good | 1.5 hours | 0 to Room Temp | (E)-4-oxo-4-phenyl-2-butenoic acid, Methanol, DCC, DMAP |
| Established 2: One-Pot Friedel-Crafts Type Reaction | 70-87% | 99.6-99.8% | 4 hours | 10-15 | Benzene, Maleic anhydride, Diethyl sulfate, AlCl₃ |
| Established 3: Microwave-Assisted Aldol Condensation | 66-94% (acid) | High | 1 hour | 160 | Acetophenone, Glyoxylic acid, p-TsOH, Dioxane, Microwave irradiation |
In-Depth Look at Synthetic Methodologies
Novel Pathway: Ultrasound-Assisted Claisen-Schmidt Condensation
This proposed novel pathway leverages the principles of green chemistry by employing ultrasound irradiation to accelerate the reaction rate and potentially increase the yield under milder conditions. Ultrasound-assisted organic synthesis is known to enhance mass transfer and provide the activation energy for reactions through acoustic cavitation, often leading to shorter reaction times and improved energy efficiency.
Experimental Protocol (Proposed): In a 100 mL round-bottom flask, acetophenone (10 mmol) and methyl glyoxylate (10 mmol) are dissolved in 20 mL of ethanol. To this solution, an aqueous solution of sodium hydroxide (10%, 5 mL) is added dropwise with stirring. The flask is then placed in an ultrasonic cleaning bath maintained at 45-55 °C. The reaction is irradiated with ultrasound (40 kHz) for 40-80 minutes, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with dilute HCl. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol to afford pure this compound.
Established Pathway 1: Esterification of (E)-4-oxo-4-phenyl-2-butenoic acid
This is a classical and straightforward method for the synthesis of esters from their corresponding carboxylic acids. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) facilitates the formation of the ester bond under mild conditions.
Experimental Protocol: To a solution of (E)-4-oxo-4-phenyl-2-butenoic acid (10 mmol) in 50 mL of anhydrous dichloromethane, methanol (12 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The solution is cooled to 0 °C in an ice bath. A solution of N,N'-dicyclohexylcarbodiimide (DCC) (11 mmol) in 10 mL of dichloromethane is then added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Established Pathway 2: One-Pot Friedel-Crafts Type Reaction
This patented method offers a direct, one-step synthesis of the target molecule from readily available starting materials. It is designed for industrial-scale production, emphasizing high purity and a relatively short reaction time.[1]
Experimental Protocol: In a 500 mL four-neck flask under a nitrogen atmosphere, maleic anhydride (0.682 mol) and 150 mL of chlorobenzene are charged. Diethyl sulfate (0.546 mol) is then added. The mixture is cooled to below 10 °C, and aluminum chloride (0.507 mol) is added portion-wise. While maintaining the temperature between 10 and 15 °C, benzene (0.195 mol) is added dropwise, and the reaction is allowed to proceed for 4 hours. The completion of the reaction is monitored by HPLC. The reaction solution is then added dropwise to a cooled 1N hydrochloric acid solution to decompose the excess aluminum chloride. The organic layer is separated, washed with a 10% sodium bicarbonate solution, and the solvent is evaporated under reduced pressure. The residue is crystallized from ethanol to yield the product.[1]
Established Pathway 3: Microwave-Assisted Aldol Condensation
This method utilizes microwave irradiation to drive the aldol condensation between an acetophenone derivative and glyoxylic acid, leading to the formation of the corresponding 4-oxo-2-butenoic acid, which would then be esterified in a subsequent step. This approach significantly reduces the reaction time compared to conventional heating methods.[2]
Experimental Protocol (for the acid precursor): A mixture of acetophenone (2.4 mmol), glyoxylic acid monohydrate (7.2 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in 6 mL of dioxane is placed in a sealed microwave vessel. The mixture is subjected to microwave irradiation at 160 °C for 1 hour. After cooling, a 2M HCl aqueous solution is added to the mixture, and it is extracted three times with dichloromethane. The combined organic phases are dried over anhydrous magnesium sulfate, and the solvent is removed under vacuum to yield (E)-4-oxo-4-phenyl-2-butenoic acid, which can then be esterified as described in Established Pathway 1.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and workflows described above.
Caption: Comparative Synthetic Pathways to this compound.
Caption: General Experimental Workflow for Chemical Synthesis.
Conclusion
The assessment of these synthetic pathways reveals a trade-off between established, high-purity industrial methods and emerging, greener alternatives. The one-pot Friedel-Crafts type reaction stands out for its high purity and suitability for large-scale production, though it involves hazardous reagents.[1] The microwave-assisted aldol condensation offers a significant reduction in reaction time for the formation of the carboxylic acid precursor.[2] The classical esterification method is reliable but involves a coupling agent that can complicate purification.
The proposed novel ultrasound-assisted Claisen-Schmidt condensation presents a compelling alternative. While the provided data is projected based on similar ultrasound-assisted syntheses, this method holds the promise of being highly efficient, rapid, and more environmentally benign due to the use of milder conditions and reduced energy consumption. Further experimental validation is required to confirm the projected yields and purity. For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of scale, purity, cost, and environmental considerations. The novel ultrasound-assisted pathway represents a promising avenue for future optimization and application in the synthesis of this compound and related compounds.
References
Safety Operating Guide
Proper Disposal of Methyl-4-oxo-4-phenyl-2-butenoate: A Guide for Laboratory Professionals
For Immediate Reference: Treat Methyl-4-oxo-4-phenyl-2-butenoate as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal procedures should be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound belonging to the class of α,β-unsaturated ketones. The procedural guidance herein is designed to assist researchers, scientists, and drug development professionals in managing this chemical waste safely and responsibly.
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Due to its chemical nature as a Michael acceptor, it is reactive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the pure compound and its concentrated waste should be performed in a certified chemical fume hood.
Quantitative Data Summary
There is a lack of specific quantitative data regarding disposal limits for this compound. The following table summarizes general guidelines and classifications based on related compounds.
| Parameter | Guideline/Value | Source/Justification |
| Waste Classification | Hazardous Chemical Waste | Based on the hazardous properties of similar α,β-unsaturated ketones. |
| RCRA Waste Code | Dependent on specific waste mixture and characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). Consult your EHS department. | General principle of hazardous waste determination. |
| Sewer Disposal Limit | Not Permitted | α,β-unsaturated ketones are reactive and potentially harmful to aquatic life. |
| Landfill Disposal | Not Permitted without proper treatment and solidification by a licensed facility. | General prohibition on direct landfilling of liquid chemical waste. |
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following step-by-step procedures should be followed:
Step 1: Waste Collection and Segregation
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper) in a designated, properly labeled, and chemically compatible waste container.
-
The container should be made of a material that will not react with the chemical (e.g., glass or high-density polyethylene).
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent uncontrolled reactions.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date of waste accumulation.
-
Attach any other labels as required by your institution.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated, away from heat sources, and segregated from incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.
Step 4: Arrange for Pickup and Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Experimental Protocols for In-Lab Treatment (Use with Caution)
Disclaimer: The following are general experimental protocols for the potential neutralization or degradation of α,β-unsaturated ketones. These procedures should only be performed by trained personnel, in a chemical fume hood, and with the explicit approval of your institution's EHS department. These are not validated procedures for this compound and are provided for informational purposes only.
Protocol 1: Neutralization of Trace Residues on Glassware
For decontaminating glassware with trace amounts of this compound:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this solvent rinse as hazardous waste.
-
Decontamination Solution: Prepare a dilute solution of a nucleophilic quenching agent, such as a secondary amine (e.g., diethylamine) or a thiol (e.g., 1-dodecanethiol) in an appropriate solvent. The reaction should be performed under stirring. The principle is a Michael addition to render the compound less reactive.
-
Application: Rinse the glassware with the decontamination solution, allowing for a sufficient contact time (e.g., 30 minutes to an hour).
-
Final Rinse: Rinse the glassware thoroughly with water and detergent.
-
Disposal of Decontamination Solution: The used decontamination solution must be collected and disposed of as hazardous waste.
Visual Guidance: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for any questions or clarification.
Navigating the Safe Handling of Methyl-4-oxo-4-phenyl-2-butenoate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl-4-oxo-4-phenyl-2-butenoate, a chemical compound requiring careful management. The following procedural guidance, operational plans, and disposal protocols are based on the known hazards of structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact substance.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance, likely causing skin and eye irritation, and potential respiratory tract irritation. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Recommendation | Specification Examples |
| Eye Protection | Chemical safety goggles or a face shield. | ANSI Z87.1 certified |
| Hand Protection | Chemical-resistant gloves. | Nitrile or Butyl rubber |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | --- |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator. | NIOSH-approved organic vapor respirator |
Note: It is crucial to inspect all PPE for integrity before each use and to follow the manufacturer's guidelines for permeation and breakthrough times for the selected gloves.
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure and ensure safety during the handling of this compound.
Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before introducing the chemical to the work area.
-
Designate a specific area for handling the compound to minimize the potential for contamination.
Handling Procedures:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
For solutions, use a syringe or pipette for transfers to avoid splashes.
-
Keep containers of the chemical tightly closed when not in use.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, etc.) and any materials used for cleaning up spills (absorbent pads, etc.) must be disposed of as hazardous waste.
-
Place these materials in a sealed bag and then into the designated hazardous waste container.
-
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
